Omeprazole-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-CRSPMMAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Omeprazole-d3: Chemical Structure, Properties, and Applications in Bioanalysis
This guide provides a comprehensive technical overview of Omeprazole-d3, a deuterated isotopologue of the widely used proton pump inhibitor, Omeprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its synthesis, and its critical role as an internal standard in modern bioanalytical techniques.
Introduction: The Significance of Stable Isotope Labeling in Pharmaceutical Analysis
In the landscape of drug discovery and development, the precise quantification of a drug and its metabolites in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of stable isotope-labeled internal standards has become the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] Deuterium-labeled compounds, such as this compound, offer a distinct mass shift from the unlabeled analyte while retaining nearly identical physicochemical properties. This ensures similar extraction efficiency, chromatographic retention, and ionization response, thereby correcting for variability during sample preparation and analysis.[2]
This compound is the deuterated analog of Omeprazole, a medication used to treat conditions caused by excess stomach acid.[3] The incorporation of three deuterium atoms into the Omeprazole molecule provides a 3-dalton mass difference, enabling its use as an ideal internal standard for the accurate quantification of Omeprazole in complex biological samples.[4]
Chemical Structure and Physicochemical Properties
The key distinction of this compound lies in the substitution of three hydrogen atoms with deuterium atoms on the methoxy group of the benzimidazole ring.
Chemical Structure
The chemical structures of Omeprazole and this compound are depicted below.
Caption: Chemical structures of Omeprazole and this compound.
Physicochemical Properties: A Comparative Overview
The introduction of deuterium atoms has a negligible effect on the macroscopic physicochemical properties of the molecule. The following table provides a comparison of the key properties of Omeprazole and this compound.
| Property | Omeprazole | This compound | Reference |
| Molecular Formula | C₁₇H₁₉N₃O₃S | C₁₇H₁₆D₃N₃O₃S | [5] |
| Molecular Weight | 345.42 g/mol | 348.4 g/mol | [6] |
| CAS Number | 73590-58-6 | 934293-92-2 | [6] |
| Melting Point | ~156 °C (with decomposition) | Not explicitly reported, but expected to be very similar to Omeprazole. | [7] |
| pKa | pKa1 ≈ 4.0 (pyridinium ion), pKa2 ≈ 8.8 (benzimidazole N-H) | Not explicitly reported, but expected to be very similar to Omeprazole. | [8] |
| Solubility | Soluble in DMSO and ethanol; very slightly soluble in water. | Soluble in DMSO (>19 mg/ml), ethanol (4.5 mg/ml). | [3][7] |
| Appearance | White to off-white crystalline powder | Solid | [6] |
Synthesis of this compound
The synthesis of this compound involves the preparation of a deuterated precursor followed by its incorporation into the final molecular structure. A plausible synthetic route is outlined below, based on established methods for Omeprazole synthesis and deuterium labeling.[9][10]
Caption: Generalized synthetic workflow for this compound.
Conceptual Synthesis Protocol:
-
Preparation of Deuterated 5-Methoxy-2-mercaptobenzimidazole: The synthesis would begin with a suitable benzimidazole precursor. The key step is the introduction of the trideuteromethoxy (-OCD₃) group. This can be achieved by reacting the corresponding hydroxybenzimidazole with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I), in the presence of a base.
-
Synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine Hydrochloride: This pyridine intermediate is synthesized through a multi-step process, typically starting from 2,3,5-collidine.[10]
-
Coupling Reaction: The deuterated 5-methoxy-2-mercaptobenzimidazole is then coupled with the 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride intermediate. This reaction is typically carried out in a basic medium to facilitate the nucleophilic substitution.
-
Oxidation: The resulting sulfide intermediate is then oxidized to the corresponding sulfoxide, this compound. This oxidation is a critical step and is often performed using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).[10]
-
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired chemical and isotopic purity.
Applications in Bioanalysis: The Role of this compound as an Internal Standard
The primary and most critical application of this compound is as an internal standard in the quantitative analysis of Omeprazole in biological matrices like plasma, serum, and urine.[2] Its use in LC-MS/MS methods is particularly advantageous.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. Because the labeled standard (this compound) and the analyte (Omeprazole) have nearly identical chemical and physical properties, they behave similarly during sample extraction, chromatography, and ionization. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The ratio of the analyte's mass spectrometric signal to that of the internal standard is used for quantification, providing a highly accurate and precise measurement.
Detailed LC-MS/MS Protocol for Omeprazole Quantification in Human Plasma
The following is a representative, detailed protocol for the quantification of Omeprazole in human plasma using this compound as an internal standard. This protocol is a composite of best practices described in the literature.[11][12]
4.2.1. Materials and Reagents
-
Omeprazole reference standard
-
This compound (isotopic purity ≥98%)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
4.2.2. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Omeprazole from plasma.[12]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.2.3. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (re-equilibration)
-
4.2.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Omeprazole: m/z 346.1 → 198.1
-
This compound: m/z 349.1 → 201.1
-
-
Key MS Parameters (instrument-dependent, requires optimization):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimized for each transition (typically 15-25 eV)
-
Caption: Experimental workflow for plasma sample analysis using this compound.
Spectroscopic Characterization
Mass Spectrometry
The mass spectrum of this compound is characterized by a molecular ion [M+H]⁺ at m/z 349.1. The fragmentation pattern is similar to that of Omeprazole, with the major fragment ion resulting from the cleavage of the bond between the benzimidazole and pyridine rings.[4] The characteristic 3-dalton shift is observed in the precursor and major fragment ions, which is crucial for its use in MRM assays.
Table of Key Mass Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.1 |
| This compound | 349.1 | 201.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be very similar to that of Omeprazole, with the notable absence of the singlet corresponding to the methoxy protons on the benzimidazole ring at approximately δ 3.7-3.9 ppm.[8] The integration of the remaining proton signals would be consistent with the structure.
Metabolism and the Deuterium Kinetic Isotope Effect
Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzymes, CYP2C19 and CYP3A4.[13] The major metabolic pathways are hydroxylation and sulfoxidation. The deuteration of the methoxy group in this compound can potentially lead to a deuterium kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is the rate-determining step in a metabolic reaction, the deuterated compound will be metabolized more slowly.
This potential for altered metabolism is an important consideration in pharmacokinetic studies. While a significant KIE could alter the clearance of this compound compared to Omeprazole, for its application as an internal standard where it is added directly to the sample before extraction, this does not impact the accuracy of the quantification. However, if this compound were to be used as a tracer in in vivo studies, the potential for a KIE would need to be carefully evaluated.[14]
Caption: Major metabolic pathways of Omeprazole.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the bioanalysis of Omeprazole. Its chemical and physical properties closely mimic those of the parent drug, while its distinct mass allows for highly accurate and precise quantification through isotope dilution mass spectrometry. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is essential for the generation of reliable bioanalytical data that underpins critical decisions in the pharmaceutical industry.
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Abdel-Kawy, M., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 124-129. [Link]
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Ramesh Kumar, G., et al. (2011). bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2345. [Link]
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Macek, J., et al. (2007). Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 282-287. [Link]
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A Technical Guide to the Isotopic Purity and Stability of Omeprazole-d3
Introduction: The Critical Role of Deuterated Standards in Pharmaceutical Analysis
Omeprazole is a highly effective proton pump inhibitor that has been a cornerstone in the treatment of acid-related gastrointestinal disorders for decades.[1] In the realm of pharmaceutical development and clinical pharmacology, the accurate quantification of omeprazole in biological matrices is paramount for pharmacokinetic, bioequivalence, and metabolic studies.[2][3] To achieve the highest levels of accuracy and precision in these analyses, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is indispensable.[2][4]
Omeprazole-d3, a deuterated analog of omeprazole, serves this critical function. By incorporating three deuterium atoms, the molecule's mass is shifted without significantly altering its chemical properties. This allows it to co-elute with the unlabeled analyte and experience similar ionization and matrix effects, thereby providing a robust and reliable means of correcting for analytical variability.[2] However, the utility of this compound is entirely dependent on two core quality attributes: its isotopic purity and its chemical stability .
This technical guide provides an in-depth exploration of the methodologies required to verify these two pillars of quality for this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them to ensure the integrity of bioanalytical data.
Section 1: Isotopic Purity of this compound
The Principle of Isotopic Purity
Isotopic purity, or isotopic enrichment, refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms (in this case, three) relative to molecules with fewer deuterium atoms (d0, d1, d2) or natural abundance isotopes.[5][6] High isotopic purity (>98%) is crucial; significant levels of the unlabeled (d0) species can artificially inflate the measured concentration of the analyte, compromising the accuracy of the study.
The primary analytical techniques for this characterization are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide complementary information on isotopic distribution and the specific location of the deuterium labels.[7][8]
Analytical Workflow for Purity Assessment
The comprehensive assessment of isotopic purity is a multi-step process designed to provide orthogonal verification of the material's quality.
Caption: Workflow for Orthogonal Verification of Isotopic Purity.
Experimental Protocols
This protocol details the use of Liquid Chromatography-High Resolution Mass Spectrometry to determine the isotopic distribution of this compound. HRMS is essential for resolving the isotopologue peaks from potential isobaric interferences.[9][10]
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Further dilute to a working concentration of 1 µg/mL in 50:50 acetonitrile:water.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure the analyte is well-resolved from the injection void.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI+):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Scan Mode: Full Scan MS (m/z 100-500).
-
Resolution: Set to >30,000 to ensure baseline separation of isotopologues.
-
Data Analysis: a. Extract the ion chromatograms for the protonated molecular ions of each isotopologue (d0, d1, d2, d3). b. Integrate the peak area for each isotopologue. c. Calculate the isotopic purity using the formula: % Isotopic Purity (d3) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100%
-
Causality: The chromatographic step ensures that the mass spectrum is free from impurities that could interfere with the isotopic cluster.[11] High resolution is critical to accurately measure the mass and abundance of each isotopologue, forming the basis of a reliable purity calculation.[5][6]
| Isotopologue | Expected [M+H]⁺ (m/z) | Observed Peak Area (Example) | Relative Abundance (%) |
| Omeprazole (d0) | 346.12 | 15,000 | 0.5 |
| Omeprazole-d1 | 347.13 | 30,000 | 1.0 |
| Omeprazole-d2 | 348.13 | 45,000 | 1.5 |
| This compound | 349.14 | 2,910,000 | 97.0 |
| Total | 3,000,000 | 100.0 | |
| Table 1: Example Isotopic Distribution Data for this compound by LC-HRMS. |
NMR spectroscopy confirms the specific location of the deuterium atoms. For this compound, the labels are typically on the methoxy group of the benzimidazole ring.[12][13] This is confirmed by comparing the ¹H NMR spectrum to that of an unlabeled standard and by acquiring a ²H (Deuterium) NMR spectrum.[7][14]
-
Sample Preparation: Dissolve ~5 mg of this compound in a suitable non-deuterated solvent (e.g., Chloroform or DMSO). Using a non-deuterated solvent is unconventional but necessary to avoid a massive solvent signal in the ²H spectrum.[14]
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Compare the integration of the methoxy signal to other non-deuterated protons (e.g., aromatic protons). A significant reduction in the integration value for the methoxy protons relative to the unlabeled standard indicates successful deuteration.
-
²H NMR Acquisition: Acquire a deuterium NMR spectrum. A signal should be observed at the chemical shift corresponding to the methoxy group, providing direct evidence of deuterium incorporation at that site.[14]
Causality: While MS confirms the mass of the molecule, NMR confirms the structure and the location of the isotopic label.[8] The disappearance of a signal in ¹H NMR and the appearance of a corresponding signal in ²H NMR provides definitive, self-validating proof of the site of deuteration.[15]
Section 2: Stability of this compound
The Principle of Stability
The chemical stability of this compound is as important as its isotopic purity. Degradation of the internal standard during sample processing or storage can lead to inaccurate quantification. Omeprazole is notoriously unstable in acidic conditions, where it undergoes a complex acid-catalyzed degradation to form a reactive sulfenamide intermediate.[16][17] Stability testing, guided by the International Council for Harmonisation (ICH) guidelines, is essential to determine appropriate storage conditions and shelf-life.[18][19]
Stability-Indicating Methodologies
A robust stability program involves forced degradation studies and long-term stability trials. The goal is to develop a "stability-indicating" analytical method that can separate the intact drug from any potential degradation products.[20][21]
Caption: Decision Workflow for Comprehensive Stability Assessment.
Experimental Protocols
Forced degradation is performed to intentionally degrade the sample under harsh conditions to identify likely degradation products and to prove the analytical method can resolve them from the parent compound.[22][23]
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve this compound in methanol, then add 0.1 N HCl. Incubate at room temperature for 1.5 hours, then neutralize with 0.1 N NaOH.[16][17]
-
Base Hydrolysis: Dissolve in methanol, then add 0.1 N NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Dissolve in methanol, then add 3% H₂O₂. Incubate at room temperature for 24 hours.[21]
-
Thermal Degradation: Store the solid material in an oven at 80°C for 48 hours.[24]
-
Photolytic Degradation: Expose a solution of the compound to UV light (per ICH Q1B guidelines).[19][25]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method (e.g., using a C18 column with a phosphate buffer/acetonitrile mobile phase).
-
Data Evaluation:
-
Confirm that the primary degradation peaks are well-resolved from the main this compound peak.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
Identify major degradants using LC-MS if necessary.
-
Causality: This stress testing is a foundational requirement of ICH guidelines.[26][27] It provides confidence that the analytical method used for long-term stability studies is "stability-indicating," meaning it can accurately measure the concentration of the active ingredient without interference from its breakdown products.[23]
| Stress Condition | Observation | % Degradation (Example) | Major Degradants Formed |
| 0.1 N HCl, RT, 1.5h | Significant degradation | ~60% | Omeprazole Sulphenamide, Sulfide |
| 0.1 N NaOH, 60°C, 2h | Minor degradation | ~5% | Sulfone, other minor products |
| 3% H₂O₂, RT, 24h | Moderate degradation | ~25% | Omeprazole Sulfone (N-oxide) |
| Thermal (Solid), 80°C, 48h | Minor degradation | <2% | Various minor products |
| Photolytic (Solution) | Moderate degradation | ~15% | Photodegradation products |
| Table 2: Representative Results from a Forced Degradation Study of this compound. |
This protocol establishes the re-test period or shelf life under defined storage conditions, following ICH Q1A(R2) guidelines.[19][28]
-
Batch Selection: Use at least three primary batches of this compound for the study.
-
Storage Conditions:
-
Time Points: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Testing: At each time point, analyze the samples for:
-
Assay/Purity: Using the validated stability-indicating HPLC method.
-
Appearance: Visual inspection for color change or degradation.
-
Isotopic Stability: Re-analyze by LC-HRMS to ensure no H/D back-exchange has occurred.
-
-
Data Evaluation: Evaluate the data for trends in purity reduction or degradant formation to establish a re-test period during which the material is expected to remain within specification.
Causality: Accelerated studies provide an early indication of the substance's stability profile, while long-term studies provide the definitive data needed to assign a re-test date under recommended storage conditions.[25][29] Monitoring for H/D back-exchange is critical for deuterated compounds, as loss of the label would render the internal standard useless.
Conclusion
The reliability of this compound as an internal standard is fundamentally dependent on rigorous analytical characterization. A synergistic approach utilizing high-resolution mass spectrometry and NMR spectroscopy provides an unassailable confirmation of isotopic purity and the specific site of deuteration. This must be complemented by a comprehensive stability program, rooted in ICH guidelines, that employs forced degradation studies to develop a truly stability-indicating method. The subsequent application of this method in long-term and accelerated studies ensures that the material maintains its integrity over its entire lifecycle. By adhering to these self-validating protocols, researchers and scientists can ensure the highest quality of their deuterated standards, which is the bedrock of accurate and reproducible bioanalytical results.
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Navigating Bioanalytical Assays: A Technical Guide to the Commercial Availability and Application of Omeprazole-d3
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Omeprazole-d3, a critical tool in modern bioanalytical research. As a Senior Application Scientist, the goal of this document is to synthesize technical data with practical, field-proven insights to empower researchers in their drug development endeavors. We will delve into the commercial landscape for this stable isotope-labeled standard, its fundamental role in pharmacokinetic analysis, and provide actionable protocols for its immediate application.
The Critical Role of Isotopic Labeling in Omeprazole Pharmacokinetics
Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the body. To accurately quantify its concentration in biological matrices—a cornerstone of pharmacokinetic (PK) and bioequivalence studies—a robust internal standard is not just recommended, it is essential.[1][2] This is where this compound, a deuterated analog of the parent drug, becomes indispensable.
The rationale for using a stable isotope-labeled (SIL) internal standard like this compound is rooted in the principles of isotope dilution mass spectrometry. By introducing a known quantity of this compound into a sample, it acts as a "chemical twin" to the non-labeled (or "light") omeprazole. Both compounds exhibit nearly identical physicochemical properties, meaning they behave similarly during sample extraction, chromatography, and ionization in a mass spectrometer.[3] However, due to the mass difference imparted by the three deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. This co-elution and differential detection allow for the correction of variability that can arise during sample preparation and analysis, leading to highly accurate and precise quantification.[1][3]
The deuterium atoms are strategically placed on the methoxy group of the benzimidazole ring, a site not typically involved in the primary metabolic pathways of omeprazole, thus ensuring the stability of the label throughout the analytical process.[4][5][6]
Commercial Availability and Supplier Specifications
The acquisition of high-quality, well-characterized this compound is the foundational step for any successful bioanalytical method. Several reputable suppliers offer this compound for research purposes. Below is a comparative summary of key specifications from prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity (Typical) | Isotopic Enrichment (Typical) |
| MedChemExpress | This compound | 922731-01-9 | C₁₇H₁₆D₃N₃O₃S | ≥98.99% (HPLC)[4] | Not specified in CoA |
| This compound-1 | 934293-92-2 | C₁₇H₁₆D₃N₃O₃S | 95.09% (LCMS)[5] | 99.98%[5] | |
| Cayman Chemical | Omeprazole-d₃ | 934293-92-2 | C₁₇H₁₆D₃N₃O₃S | ≥95% (Omeprazole)[7] | ≥99% deuterated forms (d₁-d₃); ≤1% d₀[7][8] |
| LGC Standards (TRC) | This compound | 922731-01-9 | C₁₇²H₃H₁₆N₃O₃S | >95% (HPLC)[6] | Not specified in CoA |
Note: Specifications are subject to batch-to-batch variability. Researchers should always consult the lot-specific Certificate of Analysis (CoA) provided by the supplier.[4][5][6][7][8][9]
Synthesis of this compound: A Glimpse into the Chemistry
While end-users will typically procure this compound from commercial sources, understanding its synthesis provides valuable context regarding potential impurities and the stability of the isotopic label. The synthesis of omeprazole itself is a multi-step process.[10][11] The introduction of the deuterium atoms is achieved by using a deuterated reagent during the synthesis. For this compound, where the label is on the methoxy group, deuterated methanol (CD₃OD) or a similar deuterated methylating agent would be used in the appropriate step of the synthesis of the benzimidazole precursor.[12] The final steps would then involve the coupling of the deuterated benzimidazole intermediate with the pyridine moiety, followed by oxidation to form the sulfoxide.[10][11]
Caption: Simplified workflow for the synthesis of this compound.
Experimental Protocol: Quantification of Omeprazole in Human Plasma using LC-MS/MS
This section provides a detailed, step-by-step methodology for the analysis of omeprazole in human plasma using this compound as an internal standard. This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
Materials and Reagents
-
Omeprazole reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Omeprazole and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Omeprazole stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent to the desired concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate omeprazole from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 198.1
-
This compound: m/z 349.1 → 201.1
-
Note: MRM transitions should be optimized for the specific instrument used.
Caption: Experimental workflow for the quantification of omeprazole in plasma.
Conclusion: Ensuring Data Integrity with this compound
The use of this compound as an internal standard is a cornerstone of modern, high-throughput bioanalytical methods for the quantification of omeprazole. Its commercial availability from reputable suppliers, coupled with a deep understanding of its application, empowers researchers to generate high-quality, reliable data that is crucial for advancing drug development. This guide has provided a framework for the selection, procurement, and implementation of this compound in the laboratory, with the ultimate goal of ensuring the scientific integrity of pharmacokinetic and bioequivalence studies.
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International Journal of Pharmaceutical Sciences and Research. (2011). Bio-analytical method development and validation for omeprazole using lc-ms/ms. Retrieved from [Link]
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SciSpace. (n.d.). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Retrieved from [Link]
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Shimadzu. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and spectrophotometric study of omeprazole charge transfer complexes with bromothymol blue, methyl orange and picric acid. Retrieved from [Link]
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A Technical Guide to the Safe Handling of Omeprazole-d3 for Research Applications
Section 1: Introduction and Scientific Context
Omeprazole-d3 is the deuterated analog of Omeprazole, a widely used proton pump inhibitor (PPI). In the research and drug development landscape, this compound serves as a critical tool, primarily utilized as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or as a tracer in metabolic studies.[1] Its utility stems from the fact that its chemical properties are nearly identical to the parent compound, but its increased mass is easily distinguishable by mass-selective detectors.
To handle this compound safely and effectively, one must first understand the inherent chemical nature of the parent molecule. Omeprazole is a prodrug, meaning it is administered in an inactive form and converted to its active state in vivo.[2] Specifically, it is activated by the highly acidic environment of the gastric parietal cell canaliculi, where it undergoes a chemical transformation into a reactive sulfenamide.[2][3] This active form then covalently binds to and irreversibly inhibits the H+/K+-ATPase enzyme system, the final step in gastric acid secretion.[2][4] This mechanism of action is fundamentally linked to its primary chemical liability: Omeprazole is rapidly degraded in acidic media but exhibits acceptable stability under neutral or alkaline conditions.[5][6] This pH-dependent stability is a critical consideration for its handling, storage, and formulation in a laboratory setting.
This guide provides a comprehensive overview of the safety data, toxicological profile, and detailed handling protocols for this compound, designed for researchers and drug development professionals.
Section 2: Hazard Identification and Risk Assessment
This compound, like its parent compound, is a hazardous chemical that requires careful handling. The primary risks are associated with its potential for irritation, sensitization, and acute toxicity upon exposure.
Globally Harmonized System (GHS) Classification
The substance is classified and labeled according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The key hazard classifications are summarized below.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | GHS07 |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 |
| Skin Sensitization | 1 / 1B | H317: May cause an allergic skin reaction | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 |
| Hazardous to the Aquatic Environment, Chronic | 2 / 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects | GHS09 |
Data compiled from multiple safety data sheets.[7][8][9]
Toxicological Profile
A comprehensive understanding of a compound's toxicology is essential for a complete risk assessment.
-
Acute Toxicity: The acute toxicity of Omeprazole in animal models is considered low. The oral LD50 value in rodents is reported to be greater than 4 g/kg.[10][11] Despite this low systemic toxicity, the compound is classified as harmful if swallowed, inhaled, or in contact with skin, necessitating the use of personal protective equipment to prevent exposure.
-
Irritation and Sensitization: Omeprazole is a known skin and eye irritant.[7][12] Prolonged or repeated contact can lead to dermatitis. Furthermore, it is classified as a skin sensitizer, meaning that repeated exposure may lead to an allergic skin reaction in susceptible individuals.[8][13]
-
Carcinogenicity and Mutagenicity: Long-term, high-dose studies in rats have shown the development of gastric carcinoids.[10][14] However, this effect is widely understood to be a secondary consequence of the drug's potent inhibition of acid secretion, which leads to hypergastrinemia and subsequent hyperplasia of enterochromaffin-like (ECL) cells.[10] This is not considered a direct carcinogenic effect of the compound itself.[14] Mutagenicity tests, including the Ames test and mouse lymphoma test, have generally been negative.[10][11] However, some genotoxic effects have been noted in specific in vitro assays, such as the human lymphocyte chromosome aberration assay.[15]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing the elimination or reduction of hazards, is crucial. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Protocol 4.3: Storage and Stability
Proper storage is paramount to maintaining the integrity of this compound.
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light and moisture. [16]For long-term storage, consult the manufacturer's recommendation, which may be at room temperature or refrigerated (-20°C). [1][7]* In Solution: The stability of Omeprazole in solution is highly dependent on the solvent and pH. As it degrades rapidly in acidic conditions, stock solutions should be prepared in aprotic solvents like DMSO. [5][6]It is best practice to prepare working solutions fresh from a stock solution on the day of the experiment. [1]If storing stock solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Section 5: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Response |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [7][17] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention. [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7] |
Accidental Release Measures
-
Evacuate: Ensure non-essential personnel leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the spilled powder.
-
Contain: Prevent the powder from spreading or entering drains. [7]4. Cleanup: Wearing appropriate PPE, carefully sweep or vacuum (with HEPA filter) the spilled solid material into a suitable, labeled container for chemical waste disposal. Avoid creating dust. [7][17]5. Decontaminate: Clean the spill area thoroughly with soap and water or another appropriate cleaning agent.
Section 6: Waste Disposal
All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. [17]Do not pour waste down the drain. [7]Collect all waste in clearly labeled, sealed containers and follow all local, state, and federal regulations for hazardous waste disposal.
Section 7: References
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Omeprazole - Wikipedia. Wikipedia. [Link]
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Clinical pharmacology of omeprazole. PubMed. [Link]
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Omeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Pediatric Oncall. [Link]
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Omeprazole Side Effects and Mechanism of Action | Nursing Pharmacology. YouTube. [Link]
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Toxicological studies on omeprazole. PubMed. [Link]
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Omeprazole: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
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SAFETY DATA SHEET - Omeprazole. AstraZeneca Australia. [Link]
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NHS Guide: How to Store Omeprazole Safely. EverydayMeds. [Link]
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OMEPRAZOLE Product Monograph. Sandoz Canada. [Link]
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How to Store Omeprazole Safely - MHRA Guidelines. EverydayMeds. [Link]
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SAFETY DATA SHEET - Omeprazole. Fisher Scientific. [Link]
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Pharmacology Review(s) - accessdata.fda.gov. FDA. [Link]
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SAFETY DATA SHEET - OMEPRAZOLE. Farmalabor. [Link]
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A Technical Guide to the Pharmacokinetics and Metabolism of Omeprazole: The Critical Role of Deuterated Standards in Bioanalysis
Abstract
Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders. Its clinical efficacy, however, is subject to significant inter-individual variability, primarily governed by its complex pharmacokinetic profile and extensive hepatic metabolism. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of omeprazole, with a detailed focus on the polymorphic cytochrome P450 enzymes that dictate its biotransformation. Furthermore, we delve into the indispensable role of stable isotope-labeled internal standards, specifically deuterated omeprazole, in achieving accurate and robust quantification in biological matrices. A comprehensive, field-proven Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol is presented, illustrating the practical application of these principles in a research and drug development context.
Part 1: The Pharmacokinetic and Metabolic Profile of Omeprazole
Introduction to Omeprazole
Omeprazole is a substituted benzimidazole that irreversibly inhibits the gastric H+/K+-ATPase (the proton pump) in parietal cells, the final step in gastric acid secretion.[1] This potent mechanism of action makes it highly effective for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[2][3] Despite its targeted action, the systemic exposure and therapeutic effect of omeprazole are not uniform across all patients. This variability is almost entirely attributable to its pharmacokinetics and, most critically, its metabolism.
ADME Characteristics
Omeprazole is administered orally as an acid-labile prodrug in enteric-coated formulations to protect it from degradation in the stomach.[1]
-
Absorption: After passing through the stomach, it is rapidly absorbed in the small intestine, with peak plasma concentrations (Cmax) typically reached within 0.5 to 3.5 hours.[3][4] The absolute bioavailability is initially around 30-40% due to a significant first-pass effect but can increase to approximately 60% with repeated dosing.[5][6]
-
Distribution: Omeprazole is highly protein-bound in plasma (~95%) and has a volume of distribution of about 0.3 L/kg, corresponding mainly to the extracellular water volume.[3][4]
-
Metabolism: The drug is almost completely metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[4][5] The resulting metabolites are inactive and do not contribute to acid suppression.[5][7]
-
Excretion: Following extensive metabolism, approximately 80% of an administered dose is excreted as metabolites in the urine, with the remainder eliminated in the feces via biliary excretion.[4][5] The plasma half-life is short, typically less than one hour, meaning the parent drug is cleared from circulation within 3-4 hours.[4][6]
The Central Role of Cytochrome P450 Enzymes in Metabolism
The biotransformation of omeprazole is predominantly mediated by two key CYP enzymes: CYP2C19 and CYP3A4.[7][8]
-
CYP2C19: This is the principal enzyme responsible for the formation of the major metabolite, 5-hydroxyomeprazole, through a hydroxylation reaction.[7][9]
-
CYP3A4: This enzyme contributes to a lesser extent, primarily forming omeprazole sulfone through sulfoxidation.[7][9]
The critical point of variability lies with CYP2C19, which is a highly polymorphic enzyme.[8][10]
Pharmacogenomics: The Impact of CYP2C19 Polymorphism
Genetic variations (polymorphisms) in the CYP2C19 gene lead to the production of enzymes with varying levels of activity. This genetic diversity is the primary determinant of how a patient metabolizes omeprazole, allowing for the classification of individuals into distinct phenotype groups.[11]
-
Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., *2, *3). They have markedly reduced or absent CYP2C19 activity, leading to significantly decreased drug clearance.[8]
-
Intermediate Metabolizers (IMs): Carry one functional and one loss-of-function allele. They exhibit decreased CYP2C19 activity compared to normal metabolizers.[10]
-
Normal (Extensive) Metabolizers (NMs/EMs): Carry two functional alleles (e.g., 1/1). They have normal enzyme activity.[8]
-
Rapid and Ultrarapid Metabolizers (RMs/UMs): Carry alleles associated with increased enzyme activity (e.g., *17). They clear the drug much faster than normal metabolizers.[8]
This genetic variability has profound clinical implications. Poor metabolizers can have an area-under-the-curve (AUC), a measure of total drug exposure, that is 4- to 15-fold higher than that of rapid metabolizers.[12] This leads to more potent and sustained acid suppression in PMs but can result in therapeutic failure in UMs at standard doses, especially in applications like H. pylori eradication.[8][10]
| CYP2C19 Phenotype | Example Genotypes | Relative Omeprazole Metabolism | Resulting Plasma AUC | Clinical Implication |
| Ultrarapid Metabolizer (UM) | 17/17, 1/17 | Increased | Lower | Potential for treatment failure at standard doses. Dose increase may be required.[8] |
| Normal Metabolizer (NM) | 1/1 | Normal | Normal | Standard dosing is generally effective. |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Decreased | 2- to 3-fold Higher vs. NM[12] | Increased drug exposure; standard dosing usually effective. |
| Poor Metabolizer (PM) | 2/2, 2/3 | Markedly Decreased | 4- to 15-fold Higher vs. NM[12] | Highest drug exposure and acid suppression. Dose reduction may be considered for long-term therapy.[8] |
Part 2: The Indispensable Role of Deuterated Standards in Omeprazole Bioanalysis
The Principle of Isotope Dilution Mass Spectrometry (ID-MS)
Accurate quantification of drugs like omeprazole in complex biological matrices (e.g., plasma, serum) is a significant analytical challenge. Matrix components can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer, and sample preparation steps can lead to analyte loss.[13] To correct for this variability, an internal standard (IS) is used.[14]
The gold standard approach is Isotope Dilution Mass Spectrometry, which employs a stable isotope-labeled (SIL) version of the analyte as the internal standard.[13][15] A known quantity of the SIL-IS is added to every sample at the beginning of the workflow. Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same extraction recovery, chromatographic behavior, and ionization response.[14][16] The mass spectrometer, however, can distinguish between the analyte and the heavier SIL-IS. By measuring the ratio of the analyte's signal to the SIL-IS's signal, any variability introduced during sample processing and analysis is effectively cancelled out, leading to highly accurate and precise results.[17]
Deuterated Omeprazole: The Gold Standard Internal Standard
For omeprazole analysis, a deuterated version (e.g., Omeprazole-d3) is the ideal internal standard. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[15]
Why is a Deuterated Standard Superior?
-
Co-elution: It chromatographs identically to omeprazole, ensuring both compounds experience the same matrix effects at the same time.[14]
-
Identical Chemical Properties: It has the same extraction recovery and ionization efficiency as omeprazole.[18]
-
Robust Correction: It provides the most accurate correction for all potential sources of analytical error, from sample extraction to MS detection.[13]
Using a structural analog (a different but similar molecule) as an IS is a less ideal alternative. Analogs may have different chromatographic retention times, extraction efficiencies, and ionization responses, failing to perfectly mimic the analyte's behavior and potentially compromising data accuracy.[19]
Part 3: Experimental Protocol: Quantification of Omeprazole in Human Plasma
This section provides a robust, field-tested protocol for the quantification of omeprazole in human plasma using UPLC-MS/MS with a deuterated internal standard.
Objective
To develop and validate a sensitive, specific, and high-throughput method for determining the concentration of omeprazole in human plasma, compliant with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[20]
Materials and Reagents
-
Reference Standards: Omeprazole, Deuterated Omeprazole (e.g., this compound)
-
Solvents: HPLC-grade acetonitrile, methanol, and water
-
Reagents: Formic acid, ammonium acetate
-
Biological Matrix: K2EDTA human plasma
-
Equipment: UPLC system (e.g., Waters Acquity), tandem mass spectrometer (e.g., Sciex QTRAP 5500), analytical balance, centrifuges, pipettes.
Step-by-Step Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of omeprazole and this compound (IS) in methanol.
-
Prepare a series of working solutions for calibration standards by serially diluting the omeprazole stock solution with 50:50 acetonitrile:water.
-
Prepare a working solution of the IS (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid and effective method for removing the bulk of plasma proteins which can interfere with the analysis.[21]
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to each tube and vortex briefly. Causality Note: Adding the IS at the earliest stage ensures it accounts for variability in all subsequent steps.
-
Add 150 µL of acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
UPLC-MS/MS Instrumentation and Conditions:
-
Rationale: UPLC provides rapid separation with high resolution, while tandem MS offers exceptional sensitivity and selectivity for quantification.[21]
-
UPLC System:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.45 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B, re-equilibrate).
-
Injection Volume: 5 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Omeprazole: Q1: 346.2 m/z → Q3: 198.0 m/z
-
This compound: Q1: 349.2 m/z → Q3: 201.0 m/z
-
Note: These transitions should be optimized on the specific instrument used.
-
-
-
-
Data Analysis and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio (Omeprazole / this compound) against the nominal concentration of the calibration standards.
-
A weighted (e.g., 1/x²) linear regression is applied to the data.
-
The concentrations of omeprazole in unknown samples are calculated from this regression equation.
-
System Validation
Trustworthiness: To ensure the reliability of the data for clinical or preclinical studies, the method must be validated according to regulatory guidelines (e.g., FDA, ICH M10).[20][22] Key validation parameters include:
-
Selectivity & Specificity: Ensuring no interference from endogenous matrix components.
-
Accuracy & Precision: Assessing how close the measured values are to the true values and the reproducibility of the measurements.
-
Calibration Curve: Defining the range of reliable quantification.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the impact of matrix components on ionization.
-
Stability: Ensuring the analyte is stable under various storage and processing conditions.
Part 4: Visualization and Data Interpretation
Diagrams of Key Pathways and Workflows
Caption: The primary metabolic pathways of omeprazole mediated by CYP enzymes.
Caption: Experimental workflow for omeprazole quantification in plasma.
Conclusion
A thorough understanding of omeprazole's pharmacokinetics, particularly its metabolism via the polymorphic CYP2C19 enzyme, is fundamental to interpreting its clinical efficacy and variability. For researchers and drug developers, the ability to accurately measure omeprazole concentrations in biological fluids is paramount. This guide underscores that the principled application of isotope dilution mass spectrometry, utilizing a deuterated internal standard, is not merely a best practice but an essential requirement for generating robust, reliable, and defensible bioanalytical data. The detailed protocol provided serves as a validated framework for achieving this standard of scientific integrity.
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AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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SciSpace. (2011). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
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YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]
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PubMed. (1990). Clinical pharmacology of omeprazole. [Link]
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PubMed. (2000). Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. [Link]
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PubMed. (2014). Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and rabeprazole. [Link]
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The Gold Standard: A Technical Guide to Stable Isotope-Labeled Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification is paramount. In the realm of mass spectrometry, particularly when analyzing complex biological matrices, achieving this goal is fraught with challenges. Variability arising from sample preparation, chromatographic separation, matrix effects, and instrument performance can introduce significant error, compromising the integrity of analytical data. This guide provides an in-depth exploration of the most robust solution to these challenges: the use of stable isotope-labeled internal standards (SIL-ISs).
This document moves beyond a simple recitation of protocols. It delves into the fundamental principles of isotope dilution mass spectrometry (IDMS), explains the critical thinking behind the selection and implementation of SIL-ISs, and offers field-proven insights into creating a self-validating analytical system. Here, we will establish not just the "how," but the "why," grounding every recommendation in authoritative science to ensure the generation of trustworthy, high-quality data.
The Principle of Isotope Dilution: Achieving Analytical Certainty
At its core, quantitative analysis using a SIL-IS is an application of isotope dilution mass spectrometry (IDMS), a definitive analytical technique.[1] The foundational principle is elegant and powerful: a known amount of a SIL-IS is added to a sample at the very beginning of the analytical workflow.[2] This "heavy" version of the analyte is chemically identical to the endogenous, "light" analyte of interest, differing only in mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[3]
Because the SIL-IS and the analyte are chemically indistinguishable, they behave nearly identically during every subsequent step—extraction, derivatization, chromatography, and ionization.[4] Any loss of analyte during sample processing is mirrored by a proportional loss of the SIL-IS.[2] The mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z), can easily differentiate between the light analyte and the heavy SIL-IS.[5]
Quantification is therefore not based on the absolute signal intensity of the analyte, which is susceptible to variation, but on the ratio of the analyte's signal to the SIL-IS's signal.[6] This ratio remains constant regardless of sample loss or fluctuations in instrument response, providing a remarkably accurate and precise measurement.[7]
Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow.
The Anatomy of an Ideal SIL-Internal Standard: A Scientist's Checklist
The efficacy of the IDMS approach hinges entirely on the quality and suitability of the SIL-IS. Selecting an appropriate standard is a critical decision guided by several key principles. An ideal SIL-IS is not merely a heavy version of the analyte; it is a carefully designed tool for precision.
Key Selection Criteria for a SIL-Internal Standard:
| Criterion | Rationale & Field Insights |
| Isotopic Purity | The SIL-IS should have high isotopic enrichment and be substantially free of its unlabeled counterpart (<2% is a common benchmark).[5] Contamination with the unlabeled analyte will artificially inflate the measured concentration, compromising accuracy, particularly at the lower limit of quantification (LLOQ). |
| Sufficient Mass Shift | A mass difference of ≥3 Da is generally recommended for small molecules.[8] This ensures the m/z of the SIL-IS is clearly resolved from the natural isotopic abundance peaks (M+1, M+2) of the analyte, preventing spectral overlap and interference. |
| Label Stability | Isotopes must be placed in chemically stable positions within the molecule. Placing deuterium on heteroatoms (O, N) or on carbons prone to enolization can lead to back-exchange with protons from the solvent or matrix, compromising the integrity of the standard.[3] |
| Label Position | For tandem MS (MS/MS) applications, the isotopic label must be located on a part of the molecule that is retained in the fragment ion selected for quantification. If the label is on a fragment that is lost during collision-induced dissociation (CID), the standard will not be detected in the chosen transition. |
| Co-elution | The SIL-IS must co-elute chromatographically with the analyte. This is the only way to ensure both compounds experience the exact same matrix effects (ion suppression or enhancement) at the same time, which is critical for accurate compensation.[9] |
The Isotope Choice: ¹³C/¹⁵N vs. Deuterium (²H)
While deuterium is often the most common and cost-effective choice for labeling, it has inherent drawbacks.[3] The greater mass difference between hydrogen (¹H) and deuterium (²H) can lead to a phenomenon known as the "chromatographic isotope effect". Deuterated compounds can be slightly less lipophilic and may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[10]
This retention time shift, even if minor, can be catastrophic for quantification. If the analyte and the SIL-IS elute at different times, they may be subjected to different levels of ion suppression from co-eluting matrix components, invalidating the core principle of IDMS.[10][11] Studies have clearly demonstrated that a slight retention time difference can lead to significantly different degrees of ion suppression, affecting the analyte-to-IS ratio and compromising method accuracy.[10]
For this reason, ¹³C or ¹⁵N-labeled standards are considered superior . The subtle mass increase of these isotopes rarely, if ever, causes a discernible chromatographic shift, ensuring true co-elution and the most reliable compensation for matrix effects.[12][13]
Figure 2: The impact of chromatographic isotope effects on matrix effect compensation.
Experimental Protocol: Building a Self-Validating System
A robust analytical method is a self-validating one. By adhering to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation framework, and implementing rigorous quality control, you can ensure the integrity of your data.[14][15][16]
Protocol: Preparation of Calibration Curve and Quality Controls
This protocol outlines the preparation of a calibration curve and quality control (QC) samples for the quantification of an analyte in plasma using a SIL-IS.
Objective: To create a reliable calibration curve and QC samples to ensure method accuracy and precision.
Materials:
-
Blank, pooled biological matrix (e.g., human plasma)
-
Analyte reference standard stock solution
-
SIL-IS stock solution
-
Appropriate solvents for dilution
Procedure:
-
Prepare Working Standard Solutions:
-
From the analyte stock solution, perform serial dilutions to create a series of working standard solutions that will cover the expected concentration range of the study samples. Typically, 8-10 non-zero concentration levels are used.
-
-
Prepare Calibration Standards (CS):
-
Aliquot a fixed volume of blank plasma into a series of tubes (e.g., 100 µL).
-
Spike a small volume (e.g., 5 µL) of each analyte working standard solution into the corresponding plasma aliquots to create the calibration standards. Ensure the volume of spiking solution is minimal (<5%) to avoid altering the matrix composition.
-
Prepare a "zero blank" (blank plasma spiked with IS) and a "double blank" (blank plasma only).
-
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC (in the middle of the calibration range)
-
High QC (approx. 75-85% of the Upper Limit of Quantification, ULOQ)
-
-
QC samples should be prepared from a separate stock solution of the analyte than the one used for calibration standards to verify the integrity of the stock solutions.[17]
-
-
Add the Internal Standard:
-
Prepare a working solution of the SIL-IS at a concentration that will yield a robust and consistent signal in the mass spectrometer. A good starting point is a concentration similar to the Mid QC level of the analyte.[7]
-
Add a precise, fixed volume of the SIL-IS working solution to every sample , including all calibration standards (except the double blank) and all QC samples. This step should occur at the very beginning of the sample extraction process.[8]
-
-
Sample Processing and Analysis:
-
Process all CS and QC samples using the established extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Processing:
-
For each injection, determine the peak area of the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct the calibration curve by plotting the peak area ratio against the nominal concentration of the analyte for the calibration standards.
-
Apply a regression model (typically a weighted 1/x² linear regression) to the calibration curve. The correlation coefficient (r²) should be >0.99.[18]
-
Use the regression equation to back-calculate the concentrations of the CS and to determine the concentrations of the QC samples.
-
Acceptance Criteria (per ICH M10):
-
Calibration Standards: At least 75% of the non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ).[7]
-
Quality Controls: At least 67% of the QC samples, with a minimum of one at each level, must be within ±15% of their nominal value.[7]
Ongoing System Validation: The Role of QC Checks
During the analysis of study samples, the performance of the SIL-IS is continuously monitored to ensure the system remains valid.
-
IS Response Monitoring: The absolute peak area of the SIL-IS should be monitored across the entire analytical run. While some variation is expected, a consistent and stable response is ideal.[19] A significant drift or erratic response can indicate problems with sample preparation, extraction inconsistency, or instrument performance.[4][5] Many laboratories establish acceptance criteria, such as requiring the IS response in unknown samples to be within 50-150% of the mean IS response from the calibration standards and QCs.[4]
-
Matrix Effect Evaluation: During method validation, the matrix effect must be assessed to prove that the SIL-IS is effectively compensating for ion suppression or enhancement. This is typically done by comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. The IS-normalized matrix factor should have a coefficient of variation (%CV) of ≤15% across different sources of the biological matrix.[20]
Troubleshooting and Field Insights
Even with a well-chosen SIL-IS, challenges can arise. A senior scientist's expertise lies in interpreting these issues and implementing effective solutions.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| High IS Variability Across Batch | Inconsistent pipetting of IS; Inconsistent extraction recovery; Instrument instability (source contamination, detector fatigue). | Review pipetting technique and calibration. Re-inject a subset of samples to distinguish between extraction and instrument issues.[4] If re-injection shows consistent IS response, the issue is with the extraction. If it remains variable, clean the MS source and re-evaluate. |
| Analyte/IS Ratio Fails QC Criteria | Incorrect preparation of CS or QC samples; Analyte or IS instability; Differential matrix effects (often due to RT shift with deuterated IS). | Verify all stock and working solution concentrations. Perform stability tests (e.g., freeze-thaw, bench-top).[14] If using a deuterated IS, investigate chromatographic separation. A switch to a ¹³C-labeled IS may be required to achieve co-elution and proper compensation.[13] |
| IS Signal Suppression in Specific Samples | Unusually high concentration of analyte suppressing the IS signal; Severe and unique matrix effect in a specific patient sample. | Dilute the affected sample and re-analyze. The analyte/IS ratio should remain consistent if the IS is performing correctly. If the issue persists, it may indicate that the IS is not a perfect mimic under these specific matrix conditions.[21] |
| No IS Signal Detected | IS was not added to the sample; Complete loss during extraction; Instrument failure to monitor the IS transition. | Review sample preparation records. Check instrument method parameters to ensure the correct m/z transition for the IS is being monitored. Prepare a fresh IS solution and inject directly to confirm instrument sensitivity. |
Conclusion: The Foundation of Data Integrity
The use of stable isotope-labeled internal standards is more than a best practice in mass spectrometry; it is the cornerstone of a scientifically sound and defensible quantitative method. By functioning as a near-perfect chemical mimic of the analyte, the SIL-IS provides a self-validating system that corrects for the myriad sources of variability inherent in the analysis of complex samples. The deliberate and informed selection of a high-quality standard, preferably labeled with ¹³C or ¹⁵N, combined with rigorous method validation and continuous quality control, empowers researchers to produce data of the highest accuracy and precision. This commitment to analytical excellence is fundamental to the integrity of research and the successful development of new therapeutics.
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Matuszewski, B. K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
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Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Retrieved from [Link]
-
Taylor, A. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Full article: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved from [Link]
- Zhang, Y., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A.
-
Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Retrieved from [Link]
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Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. PubMed. Retrieved from [Link]
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Andersen, D. V., et al. (2012). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed. Retrieved from [Link]
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Grebe, S. K., & Singh, R. J. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Retrieved from [Link]
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Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Retrieved from [Link]
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Thieme, D., et al. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Retrieved from [Link]
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Taylor, A. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. Retrieved from [Link]
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Wu, Y., et al. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. Retrieved from [Link]
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Yuan, C., et al. (2021). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. Retrieved from [Link]
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Lu, G., et al. (2014). Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Use of Omeprazole-d3 in Bioanalysis: Theoretical Basis and Practical Implementation
Abstract
In the landscape of modern bioanalysis, particularly within pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise and accurate quantification of drug molecules in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose, largely due to its high sensitivity and selectivity. The integrity of data generated by LC-MS/MS is critically dependent on the use of an appropriate internal standard (IS). Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte, such as Omeprazole-d3, are considered the "gold standard." This technical guide provides an in-depth exploration of the theoretical principles underpinning the use of this compound as an internal standard in the bioanalysis of omeprazole. It will cover the core concepts of isotope dilution mass spectrometry, the practical advantages of using a deuterated standard, and a detailed, field-proven protocol for method validation in accordance with international regulatory guidelines.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The cornerstone of quantitative bioanalysis using a SIL-IS like this compound is the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of the isotopically labeled analyte to the sample at the very beginning of the analytical workflow.[1]
The core premise is that the SIL-IS is chemically and physically identical to the analyte of interest (Omeprazole).[2] Consequently, it experiences the same behavior and potential for loss throughout the entire sample preparation and analysis process, including:
-
Extraction Efficiency: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL-IS.
-
Matrix Effects: In electrospray ionization (ESI), the most common ionization technique in bioanalytical LC-MS/MS, co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte. Since the SIL-IS co-elutes with the analyte, it is subjected to the same matrix effects.[3]
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer response will affect both the analyte and the SIL-IS equally.[4]
By maintaining a constant ratio of analyte to SIL-IS, despite any variations in the analytical process, accurate quantification can be achieved by measuring the ratio of their respective signals from the mass spectrometer.[5]
Why Deuterium Labeling? The Specific Advantages of this compound
While other stable isotopes like ¹³C and ¹⁵N can be used, deuterium (²H or D) labeling is often preferred due to the relative abundance of hydrogen atoms in organic molecules and often more cost-effective synthesis routes.[4] this compound is a version of the omeprazole molecule where three hydrogen atoms have been replaced by deuterium atoms.
Key characteristics that make this compound an ideal internal standard include:
-
Sufficient Mass Shift: The incorporation of three deuterium atoms provides a mass increase of 3 Daltons. This is generally sufficient to shift the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of the unlabeled omeprazole, preventing signal overlap and interference.[4]
-
Chromatographic Co-elution: Ideally, the SIL-IS should have the exact same retention time as the analyte.[4] While a phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation between the deuterated and non-deuterated compounds, this is typically minimal for small molecules like omeprazole and does not significantly impact the accuracy of quantification, especially with modern, rapid LC gradients.[6][7]
-
Chemical Identity: this compound has the same extraction recovery and ionization response as omeprazole, ensuring that it accurately tracks the analyte's behavior throughout the analytical process.[4]
The Kinetic Isotope Effect: A Double-Edged Sword
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).[][9] This difference in bond energy can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[]
In the context of drug metabolism, if the deuterated positions on the this compound molecule are at sites of metabolic transformation (e.g., by cytochrome P450 enzymes), the rate of metabolism of the internal standard could be slower than that of the analyte.[9][10][11][12] While this is a critical consideration in the design of deuterated drugs to improve their pharmacokinetic profiles, for the purpose of an internal standard, it is generally not a significant concern within the timeframe of a typical bioanalytical assay. The stability of the label is paramount, and it should be placed in a position that is not susceptible to exchange with protons from the solvent.[13]
Regulatory Landscape: Adherence to International Guidelines
The validation of bioanalytical methods is strictly regulated by governmental bodies to ensure the quality and integrity of the data used in drug development and registration. The primary guidelines are provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16][17][18][19] Recently, the International Council for Harmonisation (ICH) has issued the M10 guideline on bioanalytical method validation, which aims to harmonize the expectations of different regulatory agencies.[20]
A robust bioanalytical method using this compound must be fully validated to demonstrate its suitability for its intended purpose. This validation encompasses a series of experiments to assess:
-
Selectivity and Specificity
-
Calibration Curve and Linearity
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (short-term, long-term, freeze-thaw, and post-preparative)
Practical Implementation: A Validated Bioanalytical Workflow
The following section outlines a typical workflow for the quantification of omeprazole in human plasma using this compound as an internal standard.
Experimental Workflow Diagram
Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.
Step-by-Step Protocol: Quantification of Omeprazole in Human Plasma
Objective: To accurately quantify the concentration of omeprazole in human plasma samples.
Materials:
-
Human plasma (with appropriate anticoagulant)
-
Omeprazole reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of omeprazole and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the omeprazole stock solution to create calibration standards at various concentration levels.
-
Prepare working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of omeprazole from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Omeprazole: Monitor the transition from the precursor ion (parent molecule) to a specific product ion.
-
This compound: Monitor the transition from its precursor ion to its corresponding product ion.
-
-
Optimize instrument parameters such as collision energy and declustering potential for both analytes.
-
-
Data Presentation: Representative Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Omeprazole | 346.1 | 197.9 | 25 |
| This compound | 349.1 | 200.9 | 25 |
Note: These values are illustrative and should be optimized for the specific instrument used.
The Self-Validating System: Ensuring Trustworthiness
The use of a stable isotope-labeled internal standard like this compound creates a self-validating system within each sample analysis. Because the IS is added at the beginning and is assumed to behave identically to the analyte, the ratio of their signals should remain constant regardless of variations in extraction efficiency or instrument response. Any significant deviation in the IS signal across a batch of samples can indicate a problem with the sample preparation or analytical process, providing an internal check on the quality of the data.
Conclusion: The Indispensable Role of this compound
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Wang, G., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Deja, S., & Giebułtowicz, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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National Institutes of Health. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. [Link]
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LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
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Benchekroun, Y., et al. (1997). Deuterium isotope effects on caffeine metabolism. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
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Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
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Ingenza. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. [Link]
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Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Omeprazole in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of omeprazole in human plasma. Omeprazole-d3, a stable isotope-labeled (SIL) analog, is employed as the internal standard (IS) to ensure the highest level of accuracy and precision, effectively correcting for variations in sample processing and matrix effects. The protocol utilizes a straightforward protein precipitation procedure for sample preparation, making it suitable for high-throughput analysis. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies.[1][2][3]
Introduction: The Rationale for a Validated Assay
Omeprazole is a cornerstone of therapy for acid-related gastrointestinal disorders, acting as a proton pump inhibitor to suppress gastric acid secretion. The accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its pharmacokinetic profile, establishing bioequivalence of generic formulations, and conducting therapeutic drug monitoring.
LC-MS/MS has emerged as the definitive technology for bioanalysis due to its unparalleled sensitivity, specificity, and speed.[4][5] A critical component of a reliable quantitative LC-MS/MS assay is the internal standard. The "gold standard" is the use of a stable isotope-labeled version of the analyte.[4][6] this compound serves this purpose perfectly. Its chemical and physical properties are nearly identical to omeprazole, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its mass is distinct (+3 Da), allowing the mass spectrometer to differentiate it from the unlabeled analyte. This co-eluting, differentially-massed standard provides a reliable basis for correcting any potential analytical variability, thus ensuring the integrity of the quantitative data.[6]
This guide provides a comprehensive protocol, from sample preparation to final data analysis, grounded in established scientific principles and regulatory expectations.
Principle of the Method
The analytical workflow is based on the principle of relative quantification using an internal standard. Omeprazole and its internal standard, this compound, are first isolated from the plasma matrix using a protein precipitation technique. The resulting extract is then injected into a reverse-phase liquid chromatography system, where the compounds are separated from residual matrix components. The column effluent is directed into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Quantification is achieved using Multiple Reaction Monitoring (MRM), a highly specific MS/MS scan mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. The peak area response of the omeprazole MRM transition is normalized against that of the this compound transition. A calibration curve, constructed by plotting these peak area ratios against known concentrations in spiked plasma samples, is then used to determine the concentration of omeprazole in unknown samples.
Sources
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Omeprazole in Human Plasma Using Omeprazole-d3 as a Stable Isotope-Labeled Internal Standard
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Omeprazole is a cornerstone therapeutic agent in the management of acid-related gastrointestinal disorders. Its mechanism involves the inhibition of the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells. Accurate quantification of omeprazole in plasma is fundamental for a wide range of studies, including pharmacokinetics (PK), bioequivalence (BE), and therapeutic drug monitoring. The inherent sensitivity and selectivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) make it the premier analytical technique for this purpose.[1][2]
A critical challenge in bioanalysis is compensating for variability introduced during sample processing and analysis. This includes inconsistencies in sample extraction, matrix effects, and fluctuations in instrument response. The most effective strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] Omeprazole-d3, in which three hydrogen atoms on a methoxy group are replaced with deuterium, is the ideal internal standard for quantifying omeprazole.[5][6] Because its physicochemical properties are nearly identical to the unlabeled analyte, this compound co-elutes chromatographically and behaves similarly during extraction and ionization, thereby correcting for potential analytical errors and ensuring the highest degree of accuracy and precision.[1][4][7] This application note provides a detailed, field-proven protocol for the determination of omeprazole in human plasma, designed for researchers and drug development professionals who require reliable, high-quality bioanalytical data.
Principle of the Method
This method employs a straightforward protein precipitation (PPT) technique to extract omeprazole and the this compound internal standard from human plasma.[8] The resulting supernatant is directly injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) by comparing the peak area ratio of the analyte to the SIL-IS.
Experimental Protocol
Materials and Reagents
-
Analytes: Omeprazole reference standard, this compound (Internal Standard).
-
Solvents: HPLC or LC-MS grade acetonitrile and methanol.
-
Reagents: Ammonium formate, formic acid (LC-MS grade).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant).
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Omeprazole and this compound in methanol to prepare 1 mg/mL primary stock solutions. Store at -20°C or below. Omeprazole is sensitive to light and acidic conditions, so solutions should be stored in amber vials and preparation in acidic solvents should be avoided.[9]
-
Working Standard Solutions: Prepare serial dilutions of the Omeprazole primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) Standards: Spike appropriate amounts of the Omeprazole working solutions into blank human plasma to prepare CC standards. A typical concentration range is 1.0 to 2000 ng/mL.[10][11]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC). These should be prepared from a separate weighing of the Omeprazole reference standard.
Plasma Sample Preparation Workflow
The protein precipitation workflow is a simple and high-throughput method for sample cleanup.
Caption: Bioanalytical workflow for Omeprazole quantification in plasma.
Instrumental Conditions
The following tables summarize typical instrumental parameters. These should be optimized for the specific LC-MS/MS system being used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Waters Acquity UPLC or equivalent[12] |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.45 mL/min[8] |
| Gradient | 5% B to 95% B over 1.0 min, hold for 0.5 min, return to 5% B |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | ~2.5 minutes |
Table 2: Mass Spectrometry (MS/MS) Parameters | Parameter | Omeprazole | this compound (IS) | | :--- | :--- | :--- | | MS System | Triple quadrupole mass spectrometer (e.g., QTrap 5500)[8] | | Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive | | MRM Transition | m/z 346.2 → 198.0[5][8] | m/z 349.3 → 198.3[5] | | Declustering Potential (DP) | Optimized value (e.g., 80 V) | Optimized value (e.g., 80 V) | | Collision Energy (CE) | Optimized value (e.g., 35 eV) | Optimized value (e.g., 35 eV) | | Dwell Time | 100 ms | 100 ms |
Method Validation: A Self-Validating System
For use in regulated studies, the bioanalytical method must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[13] The use of this compound is integral to meeting the stringent criteria for these parameters.
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA Guidance)[13] |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Demonstrate a proportional relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For CC standards: ±15% of nominal (±20% at LLOQ). For QC samples: Mean accuracy within ±15% of nominal; precision (%CV) ≤15%. |
| Matrix Effect | Assess the suppression or enhancement of ionization due to co-eluting matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Evaluate the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis). | Analyte concentration should be within ±15% of the nominal concentration after storage under specified conditions (freeze-thaw, bench-top, long-term). |
Senior Scientist Insights and Causality
-
The Criticality of pH: Omeprazole is notoriously unstable in acidic environments, where it undergoes rapid degradation.[9] All sample handling, especially the preparation of stock solutions and the final extract, should be performed in neutral or slightly basic conditions to prevent analyte loss. The use of a SIL-IS is crucial here, as it will degrade at a similar rate to the analyte under suboptimal conditions, providing a degree of correction that a structurally different IS could not.
-
Minimizing Matrix Effects: While a SIL-IS is the best tool to correct for matrix effects, it is not a panacea.[4] Protein precipitation is a non-selective sample preparation technique. If significant ion suppression is observed, especially in specific patient populations, alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to produce a cleaner extract.[14][15]
-
Chromatographic Fidelity: Achieving baseline separation of Omeprazole from any potential metabolites or matrix interferences is key. The deuterium label on this compound does not typically cause a significant shift in retention time, ensuring that both the analyte and IS experience the same chromatographic conditions and matrix effects simultaneously.
References
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Vijayaraghavan, R., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Vijayaraghavan, R., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Kang, M., et al. Advanced method for determination of omeprazole in plasma by HPLC. Ovid. Available at: [Link]
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Xu, Y., et al. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. Available at: [Link]
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Ahmed, H., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
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Gomes, N. A., et al. (2008). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. National Institutes of Health. Available at: [Link]
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Zhang, J., et al. Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. ResearchGate. Available at: [Link]
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van der Mey, M., et al. (2017). Applications of stable isotopes in clinical pharmacology. National Institutes of Health. Available at: [Link]
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Al-Aani, H., et al. Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. ResearchGate. Available at: [Link]
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ResearchGate. Chemical structures of Esomeprazole (Fig.1a) and this compound (Fig.1b). ResearchGate. Available at: [Link]
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Rahman, M. M., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. National Institutes of Health. Available at: [Link]
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Kanazawa, H., et al. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]
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Ahmed, H., et al. (2021). Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr. ScienceOpen. Available at: [Link]
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Sim, L. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
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Reddy, G. S., et al. An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Available at: [Link]
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Li, C., et al. Determining concentrations of omeprazole and its two metabolites in human plasma by HPLC: Applications for pharmacokinetic studies. ResearchGate. Available at: [Link]
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Imre, S., et al. (2010). STABILITY STUDY OF OMEPRAZOLE. Farmacia Journal. Available at: [Link]
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Rahman, M. M., et al. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. ResearchGate. Available at: [Link]
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Kumar, V. S., et al. (2015). A Validated Stability of Omeprazole Sodium Injection in 0.9% Sodium Chloride and 5% Dextrose Solutions by RP-HPLC. IOSR Journal of Pharmacy. Available at: [Link]
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The Gold Standard in Bioanalysis: Application of Omeprazole-d3 in Pharmacokinetic Studies of Omeprazole
Introduction: The Imperative for Precision in Pharmacokinetics
In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. For a widely prescribed proton pump inhibitor like Omeprazole, characterizing its absorption, distribution, metabolism, and excretion (ADME) is critical for determining optimal dosing regimens and ensuring patient safety. The accuracy of these studies hinges on the bioanalytical methods employed to quantify the drug in biological matrices. This technical guide provides an in-depth exploration of the application of Omeprazole-d3, a stable isotope-labeled internal standard, in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Omeprazole. We will delve into the rationale behind its use, present detailed experimental protocols, and discuss the validation of a robust bioanalytical method.
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. This extensive metabolism, coupled with inter-individual variability in enzyme activity, can lead to significant differences in drug exposure. Therefore, a highly accurate and precise bioanalytical method is essential for reliable pharmacokinetic assessments. The "gold standard" for such quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, where three hydrogen atoms in the methoxy group of the benzimidazole ring are replaced with deuterium, is the ideal internal standard for Omeprazole quantification.
The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization. Any variability in extraction recovery, matrix effects (ion suppression or enhancement), or injection volume will affect both the analyte and the internal standard to the same extent. This co-varying behavior allows for a highly precise and accurate determination of the analyte concentration based on the ratio of the analyte's mass spectrometric response to that of the SIL-IS.
Physicochemical Properties and Synthesis Overview
Table 1: Physicochemical Properties of Omeprazole and this compound
| Property | Omeprazole | This compound |
| Chemical Formula | C₁₇H₁₉N₃O₃S | C₁₇H₁₆D₃N₃O₃S |
| Molecular Weight | 345.42 g/mol | 348.44 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Sparingly soluble in water, soluble in methanol and ethanol | Similar to Omeprazole |
The synthesis of this compound involves the use of a deuterated methylating agent during the formation of the methoxy group on the benzimidazole moiety. A general synthetic pathway for Omeprazole involves the coupling of a substituted benzimidazole with a functionalized pyridine, followed by oxidation of the resulting thioether to the sulfoxide. For this compound, a deuterated iodomethane (CD₃I) or a similar deuterated methyl source is used in the synthesis of the 5-methoxy-1H-benzo[d]imidazol-2-thiol precursor. This ensures the stable incorporation of the deuterium atoms at a position that is not susceptible to back-exchange under typical physiological or analytical conditions.
Experimental Protocols: A Validated LC-MS/MS Method for Omeprazole in Human Plasma
This section provides a detailed, step-by-step protocol for the quantification of Omeprazole in human plasma using this compound as an internal standard. This method is based on established and validated procedures and is suitable for regulated bioanalytical studies.
Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Omeprazole reference standard and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions:
-
Prepare a series of Omeprazole working solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Prepare an IS working solution by diluting the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Omeprazole from plasma samples.
-
Label 1.5 mL polypropylene microcentrifuge tubes for each sample, calibrator, and QC.
-
To each tube, add 100 µL of the respective plasma sample, calibrator, or QC.
-
Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
To precipitate the plasma proteins, add 300 µL of acetonitrile to each tube.
-
Vortex mix each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Zorbax Extend C18, 4.6 x 50 mm, 3.5 µm |
| Mobile Phase | 55% 1 mM Ammonium Acetate (pH 8.5) : 45% Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 2 minutes |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Omeprazole: m/z 346.1 → 197.9this compound: m/z 349.1 → 200.9 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Bioanalytical Method Validation
A rigorous validation process is essential to ensure the reliability of the bioanalytical method. The validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of Omeprazole and this compound.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with at least six non-zero calibrators, and the linearity should be evaluated using a suitable regression model (e.g., weighted linear regression). A typical linear range for Omeprazole in plasma is 1.5 - 2000 ng/mL.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution. The use of this compound is crucial for compensating for matrix effects.
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of Omeprazole in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Data Interpretation and Pharmacokinetic Analysis
The concentration of Omeprazole in the unknown samples is determined by interpolating the peak area ratio of Omeprazole to this compound against the calibration curve. The resulting concentration-time data is then used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC (Area Under the Curve): A measure of total drug exposure
-
t₁/₂ (Half-life): The time required for the plasma concentration to decrease by half
These parameters provide a comprehensive understanding of the drug's behavior in the body.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound.
Caption: Bioanalytical workflow for Omeprazole pharmacokinetic studies.
Conclusion: Ensuring Data Integrity in Drug Development
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Omeprazole in pharmacokinetic studies. Its ability to mimic the behavior of the analyte throughout the analytical process effectively mitigates variability and ensures the generation of high-quality, reliable data. The detailed protocols and validation principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement this gold-standard bioanalytical approach, ultimately contributing to a more comprehensive understanding of Omeprazole's clinical pharmacology and supporting the development of safer and more effective therapeutic strategies.
References
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de Castro, P. F., de Oliveira, C. H., & de Moraes, N. V. (2015). Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma. Therapeutic Drug Monitoring, 37(6), 756-761. [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Cederberg, C., Andersson, T., & Skånberg, I. (1989). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 166, 33–40. [Link]
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PharmGKB. Omeprazole Pathway, Pharmacokinetics. [Link]
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StatPearls. (2023). Omeprazole. [Link]
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Vijayaraghavan, R., Jayababu, G., Prasad, R., Thirugnanam, P. E., Shivkumar, G., & Sriraam, V. T. (2011). Bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2375. [Link]
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Shin, J. M., & Kim, N. (2013). Pharmacokinetics and pharmacodynamics of the proton pump inhibitors. Journal of neurogastroenterology and motility, 19(1), 25–35. [Link]
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Wieling, J. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 17(15), 1693–1701. [Link]
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Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]
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Application Note: The Use of Omeprazole-d3 as an Internal Standard in Bioequivalence Studies of Omeprazole Formulations
Introduction: The Foundation of Generic Drug Approval
Omeprazole is a highly effective proton pump inhibitor that suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] It is widely prescribed for treating acid-related conditions such as duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[2][3] When the patent for an innovator drug like Omeprazole expires, generic versions can be developed. To gain regulatory approval, manufacturers of generic drugs must demonstrate that their product is bioequivalent to the original reference listed drug (RLD).[4][5]
Bioequivalence (BE) is established when two drug products show comparable bioavailability (rate and extent of absorption) when administered at the same molar dose under similar conditions.[6] This comparability ensures that the generic formulation will exhibit the same therapeutic effect and safety profile as the innovator product.[6] The cornerstone of a BE study is the robust and validated bioanalytical method used to quantify the drug's concentration in biological matrices, typically plasma.[7][8][9]
A critical component of modern quantitative bioanalysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the use of an internal standard (IS).[10] The ideal IS is a stable isotope-labeled (SIL) version of the analyte. For Omeprazole, Omeprazole-d3 (a deuterated analog) represents the gold standard, providing the highest level of accuracy and precision required for these pivotal regulatory studies.[11][12]
Scientific Rationale: The Imperative for a Stable Isotope-Labeled Internal Standard
The fundamental principle of using an internal standard is to add a known quantity of a compound that behaves similarly to the analyte of interest to every sample, including calibrators, quality controls (QCs), and unknown study samples.[10] The IS acts as a chemical and analytical mimic, allowing for the correction of variability that is inevitably introduced during the multi-step analytical process.
This compound is the preferred IS for Omeprazole quantification for several key reasons:
-
Physicochemical Homology : this compound shares nearly identical chemical and physical properties with Omeprazole. This ensures it behaves the same way during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatography (co-elution), and ionization in the mass spectrometer source.[12]
-
Correction for Matrix Effects : Biological matrices like plasma are complex and can cause ion suppression or enhancement, affecting the accuracy of quantification. Since this compound is affected by these matrix effects to the same degree as the unlabeled Omeprazole, the ratio of their responses remains constant, ensuring data integrity.[12]
-
Compensation for Procedural Losses : Any loss of analyte during sample extraction or transfer steps will be mirrored by a proportional loss of the IS. This allows for accurate quantification based on the analyte-to-IS peak area ratio, even if recovery is not 100%.
The use of a SIL-IS is a self-validating system; it builds reliability directly into the measurement process, a principle highly valued by regulatory agencies like the FDA.[10][11]
Caption: Workflow demonstrating how this compound compensates for variability.
Bioanalytical Methodology via LC-MS/MS
LC-MS/MS is the definitive technique for quantifying small molecules like Omeprazole in complex biological fluids due to its superior sensitivity and selectivity.[13][14][15] The following protocols outline a typical validated method for a bioequivalence study.
Protocol 1: Human Plasma Sample Preparation
This protocol uses protein precipitation, a rapid and effective method for high-throughput analysis.
-
Aliquot : Transfer 100 µL of thawed human plasma (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS : Add 25 µL of this compound working solution (e.g., 500 ng/mL in methanol) to all tubes and vortex briefly.
-
Precipitate : Add 300 µL of acetonitrile. The acetonitrile disrupts the interaction between the drug and plasma proteins, causing the proteins to precipitate.
-
Vortex : Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This pellets the precipitated proteins at the bottom of the tube.
-
Transfer : Carefully transfer 200 µL of the clear supernatant into a clean 96-well plate or autosampler vial.
-
Inject : Inject a small volume (e.g., 5 µL) into the LC-MS/MS system for analysis.
Protocol 2: UPLC/HPLC Chromatographic Conditions
The goal of chromatography is to separate Omeprazole from other endogenous plasma components to reduce interference.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Provides excellent retention and separation for moderately polar compounds like Omeprazole. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and controls pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the analyte from the C18 column. |
| Flow Rate | 0.45 mL/min[16] | Typical flow rate for UPLC systems, ensuring sharp peaks and short run times. |
| Gradient | Start at 10% B, ramp to 90% B over 1.0 min, hold for 0.5 min, return to 10% B | A gradient elution ensures that Omeprazole is eluted efficiently as a sharp peak while cleaning the column of more retained components. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the MS/MS detector. |
| Run Time | ~2.0 minutes[14] | Enables high-throughput analysis of large sample sets from clinical studies. |
Protocol 3: Tandem Mass Spectrometry (MS/MS) Conditions
MS/MS provides the selectivity needed to differentiate Omeprazole from background noise and this compound.
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Omeprazole contains basic nitrogen atoms that are readily protonated to form positive ions. |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition (Omeprazole) | 346.2 → 198.0[16] | The precursor ion (346.2 m/z) corresponds to the protonated molecule [M+H]+. It is fragmented to produce a stable, specific product ion (198.0 m/z). |
| MRM Transition (this compound) | 349.2 → 198.0 | The precursor ion is 3 mass units higher due to the deuterium atoms. The fragment ion is often the same if the deuterium atoms are not on the fragmented portion. |
| Collision Energy | Optimized for each transition | The energy required to induce fragmentation of the precursor ion into the desired product ion. |
Caption: Comprehensive LC-MS/MS workflow for Omeprazole quantification.
Bioanalytical Method Validation
Before analyzing study samples, the method must undergo rigorous validation to prove it is suitable for its intended purpose, as mandated by regulatory bodies.[7][8][17] The validation assesses various performance characteristics.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank plasma.[18] | Ensures the method can differentiate the analyte from other components in the matrix. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99. Calibrators within ±15% of nominal (±20% at LLOQ). | Defines the concentration range over which the method is accurate and precise. |
| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with precision ≤20% and accuracy of 80-120%.[11] | The lowest concentration that can be reliably quantified. |
| Accuracy & Precision (Intra- & Inter-day) | Precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[11][15] | Demonstrates the closeness of measured values to the true value and the reproducibility of the method. |
| Recovery | Consistent and reproducible (though not required to be 100%). | Measures the efficiency of the extraction process. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from different sources of plasma. | Evaluates the influence of the biological matrix on analyte ionization. |
| Stability | Analyte is stable under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity from collection through analysis. |
Application in a Clinical Bioequivalence Study
Study Design and Analysis
A typical BE study for an oral formulation like Omeprazole uses a randomized, two-way crossover design.[5][19] A group of healthy volunteers receives a single dose of the Test formulation in one period and the Reference formulation in another, with a "washout" period in between to ensure the drug is completely cleared from the body.[19]
Plasma samples are collected at predefined time points after dosing (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours).[19] The validated LC-MS/MS method, using this compound as the IS, is then used to determine the concentration of Omeprazole in each sample.
Pharmacokinetic and Statistical Evaluation
From the plasma concentration-time data, key pharmacokinetic (PK) parameters are calculated for each subject for both the Test and Reference products:
-
Cmax : The maximum observed plasma concentration of the drug.
-
AUCt : The area under the plasma concentration-time curve from time zero to the last measurable concentration.[19]
-
AUCinf : The area under the curve extrapolated to infinity.[19]
To establish bioequivalence, these PK parameters are log-transformed, and a statistical analysis (ANOVA) is performed. The 90% Confidence Intervals (CIs) for the ratio of the geometric means (Test/Reference) for Cmax and AUC must fall entirely within the predefined regulatory acceptance range of 80.00% to 125.00%.[3][19][20]
| PK Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Ratio of Means (Test/Ref) | 90% Confidence Interval | Bioequivalent? |
| Cmax (ng/mL) | 755 | 780 | 96.8% | 87.5% – 107.1% | Yes |
| AUCt (ng·h/mL) | 1450 | 1495 | 97.0% | 90.2% – 104.3% | Yes |
This table presents hypothetical data for illustrative purposes.
Caption: Logical flow of bioequivalence statistical assessment.
Conclusion
The use of a stable isotope-labeled internal standard, specifically this compound, is indispensable for the accurate and reliable quantification of Omeprazole in human plasma for bioequivalence studies. This approach minimizes analytical variability and ensures the integrity of the pharmacokinetic data. A robust, validated LC-MS/MS method built around this principle provides the high-quality evidence required by regulatory authorities to confirm that a generic Omeprazole formulation is a true therapeutic equivalent to the innovator product, ultimately ensuring patient safety and efficacy.
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- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
- Validation of Bioanalytical Methods for BE Studies. (2012-05-25). BEBAC.
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Application Note: High-Throughput Quantification of Omeprazole in Human Plasma using Omeprazole-d3 as an Internal Standard by LC-MS/MS for Therapeutic Drug Monitoring
Introduction
Omeprazole, a widely prescribed proton pump inhibitor (PPI), is used for the management of various acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD)[1][2]. It functions by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells[3]. The pharmacokinetics of omeprazole exhibit significant inter-individual variability, primarily due to genetic polymorphisms of the cytochrome P450 enzyme CYP2C19, which is heavily involved in its metabolism[4]. This variability can lead to differences in drug exposure and clinical response, underscoring the importance of Therapeutic Drug Monitoring (TDM) to optimize dosing, ensure efficacy, and minimize potential adverse effects[2][5].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity and specificity[6][7][8]. A critical component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). Omeprazole-d3, a deuterated analog of omeprazole, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to omeprazole, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response[6][9]. This application note provides a detailed, validated protocol for the quantification of omeprazole in human plasma using this compound as an internal standard, suitable for high-throughput TDM.
Scientific Principles: The Rationale for a Deuterated Internal Standard
In quantitative bioanalysis, particularly with complex matrices like plasma, an internal standard is indispensable for achieving accurate and precise results. The ideal internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby normalizing the analytical signal. Deuterated standards, such as this compound, are considered the "gold standard" for several reasons[6][7][9]:
-
Physicochemical Similarity: The substitution of hydrogen with deuterium atoms results in a negligible change in the molecule's chemical properties. This ensures that this compound has the same extraction recovery, chromatographic retention time, and ionization efficiency as Omeprazole.
-
Mass Differentiation: The mass difference between Omeprazole (m/z 346.1) and this compound (m/z 349.2) is easily resolved by a tandem mass spectrometer, allowing for simultaneous but distinct detection without cross-interference[10][11].
-
Minimization of Matrix Effects: Matrix effects, caused by endogenous components in plasma, can significantly impact the ionization of the analyte. Since this compound is affected in the same manner as Omeprazole, the ratio of their peak areas remains constant, leading to reliable quantification.
This inherent self-validating system is a cornerstone of modern bioanalytical method development, aligning with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA)[12][13][14][15][16].
Metabolic Pathway of Omeprazole
Caption: Metabolic conversion of Omeprazole in the liver.
Experimental Protocol
This protocol is intended for research use only and should be performed by trained personnel.
Materials and Reagents
-
Omeprazole reference standard (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate (≥98% purity)
-
Human plasma (with K2EDTA as anticoagulant), sourced from a certified vendor
-
Ultrapure water (18.2 MΩ·cm)
Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Omeprazole in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Omeprazole Working Standards: Prepare a series of working standard solutions by serially diluting the Omeprazole stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Omeprazole from plasma samples[4].
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown patient samples.
-
Aliquot 100 µL of human plasma into the corresponding tubes.
-
Add 20 µL of the this compound IS working solution (100 ng/mL) to all tubes except the blank. Vortex briefly.
-
To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and may require optimization for different LC-MS/MS systems.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, then re-equilibrate |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Omeprazole: 346.1 -> 198.1; this compound: 349.2 -> 198.1[11][17] |
| Collision Energy | Optimized for the specific instrument |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for Omeprazole and this compound using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of Omeprazole to this compound for all standards, QCs, and unknown samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x weighting is typically used.
-
Concentration Determination: Determine the concentration of Omeprazole in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
A comprehensive method validation should be performed in accordance with regulatory guidelines (e.g., FDA or ICH M10) to ensure the reliability of the results[12][15]. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of Omeprazole and this compound.
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate on different days. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect: Evaluated to ensure that the extraction process is efficient and that matrix components do not significantly affect the ionization of the analytes.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C, to ensure the integrity of the analyte in the biological matrix.
Conclusion
This application note details a robust and high-throughput LC-MS/MS method for the quantification of Omeprazole in human plasma. The use of this compound as a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the accuracy and precision required for therapeutic drug monitoring. This method provides researchers, scientists, and drug development professionals with a reliable tool for pharmacokinetic studies and personalized medicine approaches in the clinical management of patients treated with Omeprazole.
References
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StatPearls. (n.d.). Omeprazole. NCBI Bookshelf. Retrieved from [Link]
- Regårdh, C. G., Andersson, T., Lagerström, P. O., Lundborg, P., & Skånberg, I. (1990). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 178, 69–77.
- Cederberg, C., Andersson, T., & Skånberg, I. (1989). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 166, 33–40.
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. Retrieved from [Link]
- Cederberg, C., et al. (1989). Omeprazole: Pharmacokinetics and Metabolism in Man. Scandinavian Journal of Gastroenterology, 24(sup166), 33-40.
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PharmGKB. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Retrieved from [Link]
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Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]
- Vijayaraghavan, S., et al. (2011). Bio-analytical method development and validation for omeprazole using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481.
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Retrieved from [Link]
- Kumar, P., et al. (2012). An lc-ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1141-1148.
- Vijayaraghavan, S., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481.
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]
- Texila International Journal. (n.d.). A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. Texila Journal.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
- Texila Journal. (n.d.). A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques.
- Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(2), 449.
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MIMS Philippines. (n.d.). Omeprazole: Uses, Dosage, Side Effects and More. MIMS. Retrieved from [Link]
- Kim, T. H., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(19), 3568.
-
Drugs.com. (2025). Omeprazole Monograph for Professionals. Retrieved from [Link]
-
Drugs.com. (2025). Omeprazole Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]
- Lee, H. S., et al. (2000). Advanced method for determination of omeprazole in plasma by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 85-91.
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Wang, Y., et al. (2023). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Journal of Analytical Methods in Chemistry, 2023, 1-11.
- Nirogi, R., et al. (2006). Determination of Omeprazole in Human Plasma by Liquid Chromatography-Electrospray Quadrupole Linear Ion Trap Mass Spectrometry.
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RxList. (2023). Prilosec (Omeprazole): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
- Kim, T. H., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method.
- Kim, T. H., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(19), 3568.
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Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Omeprazole and Omeprazole-d3 in Human Urine
Abstract & Introduction
Omeprazole, a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders. The analysis of omeprazole and its metabolites in biological matrices like urine is fundamental to pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity.[1] However, the complexity of the urine matrix necessitates a robust and efficient sample preparation method to minimize interference and ensure accurate quantification.
This application note provides a detailed, field-proven liquid-liquid extraction (LLE) protocol for the simultaneous extraction of omeprazole and its stable isotope-labeled internal standard, omeprazole-d3, from human urine. We delve into the chemical principles governing the extraction, explaining the causality behind each step to provide a self-validating and reproducible methodology for researchers, scientists, and drug development professionals.
The Scientific Rationale: Exploiting Omeprazole's Chemistry
A successful LLE protocol is built upon a fundamental understanding of the analyte's physicochemical properties. The choices made in this protocol are directly dictated by the chemistry of omeprazole.
The Critical Role of pH
Omeprazole is an amphoteric compound, meaning it has both acidic and basic properties. It possesses two key pKa values: one around 7.1 (related to the protonation of the pyridine nitrogen) and another around 14.7 (dissociation of the benzimidazole N-H proton).[2][3]
The charge or ionization state of an analyte is the primary determinant of its solubility in aqueous versus organic phases.
-
In acidic conditions (pH < 7.1): The pyridine nitrogen becomes protonated, rendering the molecule positively charged and highly soluble in the aqueous (urine) phase.
-
In strongly basic conditions (pH > 14.7): The benzimidazole nitrogen is deprotonated, making the molecule negatively charged and again, soluble in the aqueous phase.
-
In the neutral pH range (pH ≈ 7.1 - 9.0): Omeprazole exists predominantly in its neutral, un-ionized form. This is the state where its lipophilicity is maximized, making it readily extractable into an immiscible organic solvent.
Therefore, the cornerstone of this LLE protocol is the precise adjustment of the urine sample's pH to a neutral or slightly alkaline state to ensure quantitative partitioning of omeprazole into the organic phase.[4]
The Internal Standard: A Cornerstone of Accuracy
Quantitative bioanalysis by LC-MS/MS is susceptible to variations arising from sample preparation, injection volume inconsistencies, and matrix effects.[1] To correct for these potential errors, a stable isotope-labeled internal standard (IS) is employed. This compound is the ideal IS for this application.[5][6][7] Being deuterated, it is chemically identical to omeprazole and thus exhibits the same extraction behavior and chromatographic retention time. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, providing a reliable basis for accurate quantification.[1][6]
Materials and Reagents
| Reagents & Consumables | Equipment |
| Omeprazole (Reference Standard) | Analytical Balance |
| This compound (Internal Standard) | Vortex Mixer |
| Methanol (HPLC or LC-MS Grade) | Centrifuge (refrigerated recommended) |
| Diethyl ether (ACS Grade or higher) | Nitrogen Evaporation System |
| Dichloromethane (ACS Grade or higher) | Calibrated Micropipettes |
| 1 M Sodium Hydroxide (NaOH) | 15 mL Polypropylene Centrifuge Tubes |
| 1 M Hydrochloric Acid (HCl) | Glass Test Tubes (for evaporation) |
| 0.1 M Phosphate Buffer (pH 7.4) | pH Meter |
| Reagent Grade Water | |
| Human Urine (Blank Matrix) |
Experimental Protocol
This protocol is designed for precision and reproducibility. It is recommended to process calibration standards, quality control (QC) samples, and unknown samples in the same batch.
Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole reference standard and dissolve in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of methanol and water to create calibration standards and QC samples at desired concentrations.
-
IS Working Solution (e.g., 1 µg/mL): Prepare a working solution of the internal standard by diluting the IS stock solution with 50:50 methanol/water. The final concentration should be appropriate for the expected analyte range.
Liquid-Liquid Extraction Workflow Diagram
Caption: Workflow for Omeprazole LLE from Urine.
Step-by-Step Extraction Procedure
-
Sample Aliquoting: To a 15 mL polypropylene centrifuge tube, add 1.0 mL of the urine sample (blank, standard, QC, or unknown).
-
Internal Standard Spiking: Add 50 µL of the this compound IS working solution to each tube (except for double blanks).
-
pH Adjustment (Critical Step): Add 1.0 mL of 0.1 M phosphate buffer (pH 7.4). Vortex briefly. Check the pH of a representative sample to ensure it is between 7.0 and 8.0. Adjust with dilute NaOH or HCl if necessary. This step neutralizes the omeprazole molecule for efficient extraction.[4]
-
Solvent Addition: Add 5.0 mL of the extraction solvent (a 70:30 v/v mixture of diethyl ether:dichloromethane is recommended) to each tube. Dichloromethane alone is also an effective solvent.[4][8]
-
Extraction: Cap the tubes tightly and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the partitioning of the analytes from the aqueous to the organic phase.
-
Phase Separation: Centrifuge the tubes at 4000 x g for 10 minutes at 4°C. This will create a sharp demarcation between the upper organic layer and the lower aqueous (urine) layer, with a pellet of precipitated proteins at the interface.
-
Collection of Organic Phase: Carefully aspirate the upper organic layer using a pipette and transfer it to a clean, labeled glass test tube. Be cautious not to disturb the aqueous layer or the protein pellet.
-
Evaporation: Place the glass tubes in a nitrogen evaporator set to 35-40°C. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial LC mobile phase (e.g., 70:30 Acetonitrile:5mM Ammonium Bicarbonate). Vortex for 30 seconds to ensure the complete dissolution of the analytes.
-
Final Step: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Summary of Protocol Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Urine Sample Volume | 1.0 mL | Standard volume for bioanalytical assays. |
| Internal Standard | This compound | Stable isotope-labeled IS corrects for variability.[1] |
| Extraction pH | 7.0 - 8.0 | Maximizes the proportion of neutral, extractable omeprazole.[4] |
| Extraction Solvent | Diethyl ether:Dichloromethane (70:30, v/v) | Provides good recovery and phase separation. |
| Solvent Volume | 5.0 mL | Ensures a sufficient volume ratio for efficient extraction. |
| Extraction Time | 5 minutes (Vortex) | Adequate time for analyte partitioning. |
| Centrifugation | 4000 x g for 10 min at 4°C | Ensures clean separation of aqueous and organic phases. |
| Evaporation Temp. | 35-40°C | Gentle heating to speed evaporation without degrading the analyte. |
| Reconstitution Volume | 100-200 µL | Concentrates the sample for improved sensitivity on the LC-MS/MS. |
Method Validation and Trustworthiness
The protocol described herein provides a robust foundation for the extraction of omeprazole from urine. To ensure its suitability for regulated bioanalysis, the method must be fully validated according to guidelines from regulatory bodies such as the U.S. FDA.[9][10] Key validation parameters to assess include:
-
Selectivity and Specificity: Ensuring no interference from endogenous urine components.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels.
-
Recovery: The efficiency of the extraction process for both the analyte and the internal standard.
-
Matrix Effect: Assessing any ion suppression or enhancement caused by the urine matrix.
-
Stability: Evaluating the stability of omeprazole in urine under various storage and processing conditions.
References
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Bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. [Link]
-
Omeprazole. PubChem, National Institutes of Health. [Link]
-
BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Process for preparation of omeprazole.
-
Omeprazole absorption dependence on pH. ResearchGate. [Link]
-
Acid–base chemistry of omeprazole in aqueous solutions. ResearchGate. [Link]
-
Determination of omeprazole and metabolites in plasma and urine. Acta Academiae Regiae Scientiarum Upsaliensis. [Link]
- Purification method of omeprazole.
-
Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Tropical Journal of Pharmaceutical Research. [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESOMEPRAZOLE IN HUMAN PLASMA BY LC-MS/MS. CORE. [Link]
-
An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate. [Link]
- A solid pharmaceutical composition of proton pump inhibitor.
-
Determination of omeprazole and metabolites in plasma and urine by liquid chromatography. PubMed. [Link]
-
Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS) - Eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. ResearchGate. [Link]
-
Thermodynamic models for determination of the solubility of omeprazole in pure and mixture organic solvents from T=(278.15 to 333.15)K. ResearchGate. [Link]
-
Analytical methodologies for the determination of omeprazole: An overview. Ovid. [Link]
-
A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma Using RP-HPLC after a Simple Liquid-Liquid Extraction Procedure. ResearchGate. [Link]
- Process for solvent removal
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Application Note & Protocol: High-Recovery Solid-Phase Extraction of Omeprazole and its Deuterated Analog from Plasma
Abstract & Introduction
Omeprazole is a cornerstone of acid-related gastrointestinal disorder treatment, acting as a proton pump inhibitor to reduce gastric acid secretion.[1][2] As a chiral, lipophilic weak base, its accurate quantification in biological matrices like human plasma is critical for pharmacokinetic (PK) and bioequivalence studies.[3][4] Solid-phase extraction (SPE) offers significant advantages over traditional liquid-liquid extraction (LLE), providing superior selectivity, efficiency, and cleaner extracts, which are paramount for sensitive LC-MS/MS analysis.[1][5]
This application note details a highly selective and robust mixed-mode solid-phase extraction method for the simultaneous extraction of omeprazole and its stable isotope-labeled (deuterated) internal standard from human plasma. The use of a deuterated analog is the gold standard for quantitative mass spectrometry, as its near-identical physicochemical properties ensure correction for matrix effects and variability during sample processing, leading to exceptional accuracy and precision.[6][7][8] We will elucidate the chemical principles behind the protocol, providing a step-by-step methodology designed for high recovery and minimal ion suppression.
The Science Behind the Separation: Causality & Method Design
The success of any SPE method hinges on exploiting the specific chemical properties of the analyte to separate it from complex matrix components. The strategy described here is built upon the unique characteristics of omeprazole.
Analyte Physicochemical Properties
Omeprazole is a weak base with two pKa values, approximately 4.2 and 9.0.[3] This dual nature is the key to its selective isolation. At a pH below 4.2, the pyridine nitrogen becomes protonated, imparting a positive charge to the molecule. This charge is the primary target for the ion-exchange retention mechanism.
| Property | Value / Description | Source |
| Molecular Formula | C₁₇H₁₉N₃O₃S | [9] |
| Molecular Weight | 345.42 g/mol | [9] |
| pKa Values | ~4.2 and ~9.0 | [3] |
| Solubility | Very slightly soluble in water; soluble in methanol and ethanol. | [9][10] |
| Chemical Nature | Lipophilic, weak base. Degrades in acidic conditions. | [3] |
The Power of Mixed-Mode SPE
To achieve the highest level of selectivity, a mixed-mode SPE sorbent is the ideal choice.[11][12] This protocol utilizes a polymeric sorbent functionalized with both reversed-phase (for hydrophobic retention) and strong cation-exchange (for ionic retention) groups.
-
Why Mixed-Mode? A single retention mechanism (like reversed-phase alone) can be effective, but a mixed-mode approach provides orthogonal retention mechanisms. This allows for a more rigorous and targeted wash sequence. Interferences that are hydrophobic but neutral/acidic can be washed away with a strong organic solvent, while the analyte of interest is anchored to the sorbent via a powerful ionic bond.[12]
-
The Mechanism in Action:
-
Loading (pH < 4.2): The plasma sample is acidified, ensuring omeprazole is positively charged. It binds to the sorbent via both hydrophobic interactions (with the polymer backbone) and strong ionic interactions (with the cation-exchange groups).
-
Washing: A multi-step wash removes different classes of interferences. An acidic wash removes polar interferences, while an organic wash removes non-polar lipids and other neutral or acidic compounds.
-
Elution (pH > 10): A basic elution solvent is used to neutralize the charge on the omeprazole molecule (pH > pKa + 2). This disrupts the ionic bond, while the organic component of the solvent disrupts the hydrophobic interaction, allowing the pure analyte to be eluted.
-
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from plasma sample to final analysis.
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Omeprazole-d3 Recovery During Sample Extraction
Welcome to the technical support guide for improving the recovery of Omeprazole-d3 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound as an internal standard or analyte and are encountering challenges in achieving consistent and high recovery rates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights that go beyond simple procedural steps, focusing on the scientific principles that govern the stability and extraction efficiency of this sensitive compound.
Foundational Knowledge: The Critical Instability of Omeprazole
Before troubleshooting specific extraction issues, it is paramount to understand the inherent chemical properties of Omeprazole and its deuterated analog, this compound. The isotopic labeling in this compound does not significantly alter its chemical behavior in the context of extraction. Therefore, the stability concerns for Omeprazole are directly applicable to this compound.
Omeprazole is a proton pump inhibitor characterized as a weak base.[1][2] Its stability is highly dependent on pH.[1][3] In acidic environments (pH below 7.4), it undergoes rapid degradation to a reactive sulfonamide intermediate.[3] Conversely, it exhibits acceptable stability in alkaline conditions (pH 9.5 and above).[3] This pH-dependent degradation is the primary cause of low recovery during sample extraction.
Additionally, Omeprazole is susceptible to degradation from exposure to heat, light, humidity, and certain organic solvents.[4] Therefore, maintaining a controlled and protective environment throughout the extraction process is crucial for accurate and reproducible results.
Key Physicochemical Properties of Omeprazole:
| Property | Value/Description | Implication for Extraction |
| Chemical Class | Weak Base | Prone to degradation in acidic conditions. |
| pKa | pKa1 ≈ 4.2, pKa2 ≈ 9.0 | The molecule's charge state is highly pH-dependent, affecting its solubility and interaction with extraction media. |
| Solubility | Freely soluble in methanol and ethanol; slightly soluble in acetone and isopropanol; very slightly soluble in water.[1] | Guides the selection of appropriate organic solvents for extraction and reconstitution. |
| Stability | Rapidly degrades in acidic media; stable in alkaline conditions.[1][3] Sensitive to heat, light, and humidity.[4] | All sample handling and extraction steps must be performed under conditions that prevent degradation. |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction of this compound from various biological matrices.
FAQ 1: Why is my this compound recovery consistently low when using Protein Precipitation (PPT)?
Answer:
Low recovery of this compound following protein precipitation is most often due to acid-induced degradation. The addition of a cold, acidic organic solvent (like acetonitrile or methanol with formic acid) to precipitate proteins creates an acidic environment that rapidly degrades the pH-sensitive this compound.
Troubleshooting Steps & Scientific Rationale:
-
Alk-PPT (Alkaline Protein Precipitation): The most effective solution is to basify your precipitation solvent.
-
Protocol: Use a precipitation solvent of cold acetonitrile or methanol containing a small percentage (0.1-1%) of a base such as ammonium hydroxide or diethylamine. This ensures that the pH of the sample-solvent mixture remains alkaline during precipitation, protecting the this compound from degradation.
-
Causality: By maintaining an alkaline pH, you keep this compound in its stable, uncharged form, preventing the acid-catalyzed rearrangement and degradation.
-
-
Temperature Control: Perform the precipitation and subsequent centrifugation steps at low temperatures (e.g., 4°C).
-
Protocol: Pre-chill your samples, precipitation solvent, and centrifuge.
-
Causality: Chemical reactions, including degradation, are significantly slowed at lower temperatures.[4] This provides an additional layer of protection for the analyte.
-
-
Minimize Exposure Time: Work efficiently to minimize the time the sample is in contact with the precipitation solvent before centrifugation and supernatant transfer.
-
Protocol: Develop a streamlined workflow to process samples quickly after the addition of the precipitation solvent.
-
Causality: Even under slightly unfavorable conditions, reducing the exposure time limits the extent of potential degradation.
-
Workflow Diagram: Alkaline Protein Precipitation
Caption: Alkaline Protein Precipitation Workflow for this compound.
FAQ 2: I'm experiencing poor and inconsistent recovery with Liquid-Liquid Extraction (LLE). What are the likely causes?
Answer:
Inconsistent LLE recovery for this compound is typically linked to improper pH control of the aqueous sample before and during extraction, as well as the choice of extraction solvent.
Troubleshooting Steps & Scientific Rationale:
-
Pre-Extraction pH Adjustment: Ensure the aqueous sample is sufficiently alkaline before adding the organic extraction solvent.
-
Protocol: Adjust the sample pH to ≥ 9.5 with a suitable base like sodium carbonate or a dilute sodium hydroxide solution.
-
Causality: At a pH well above its pKa, this compound will be in its uncharged, more lipophilic state, which is necessary for efficient partitioning into an immiscible organic solvent. This alkaline environment also ensures its stability.[3]
-
-
Solvent Selection: Choose an appropriate water-immiscible organic solvent.
-
Protocol: Solvents like methyl tert-butyl ether (MTBE), dichloromethane, or a mixture of ethyl acetate and hexane are commonly effective.
-
Causality: The chosen solvent should have good solubility for the uncharged this compound while being immiscible with the aqueous sample matrix. Avoid overly polar solvents that may not separate well.
-
-
Back Extraction for Cleanup (Optional but Recommended): For cleaner extracts, a back extraction step can be employed.
-
Protocol: After the initial extraction into the organic phase, extract the organic layer with an acidic aqueous solution (e.g., dilute formic acid). The this compound will become charged and move into the acidic aqueous phase, leaving many non-basic impurities behind in the organic layer. Immediately after, re-basify the acidic aqueous phase and re-extract the this compound into a fresh organic solvent.
-
Causality: This process leverages the pH-dependent solubility of this compound to selectively isolate it from matrix components that do not share its acid-base properties. Crucially, the time spent in the acidic phase must be minimized to prevent degradation.
-
Workflow Diagram: Optimized Liquid-Liquid Extraction
Caption: Acid-catalyzed degradation of this compound.
Summary and Best Practices
-
Maintain Alkalinity: The single most important factor for high recovery of this compound is to keep the sample and extraction solutions at a basic pH (ideally ≥ 9.5) whenever possible.
-
Keep it Cold: Perform all extraction steps at reduced temperatures (e.g., on ice or at 4°C) to slow down potential degradation.
-
Protect from Light: Use amber vials and minimize exposure to direct light.
-
Work Quickly: Minimize the time from sample collection to final analysis.
-
Method Validation: Always validate your extraction method to ensure it is reproducible and provides accurate results for your specific matrix.
By understanding the underlying chemistry of this compound and implementing these targeted troubleshooting strategies, you can overcome common extraction challenges and achieve high, consistent recovery in your bioanalytical assays.
References
- Google Patents. (n.d.). Pharmaceutical composition of omeprazole.
-
Garrido, M., et al. (2018). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. Pharmaceutics, 10(3), 123. Available from: [Link]
-
Iuga, C., & Bojiță, M. (2010). Stability study of omeprazole. Farmacia, 58(2), 203-210. Available from: [Link]
-
Goyal, A., et al. (2017). Formulation and Evaluation of Omeprazole Microspheres by Different Techniques. Zenodo. Available from: [Link]
-
Chen, Y., et al. (2016). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Journal of Analytical Methods in Chemistry, 2016, 8590876. Available from: [Link]
-
Krstić, N., et al. (2023). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceuticals, 16(5), 749. Available from: [Link]
-
Srinivasan, K., et al. (2015). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmaceutical Sciences and Research, 6(8), 3463-3467. Available from: [Link]
-
Biswas, K., et al. (2003). A Novel Antioxidant and Antiapoptotic Role of Omeprazole to Block Gastric Ulcer through Scavenging of Hydroxyl Radical. Journal of Biological Chemistry, 278(13), 10993-11001. Available from: [Link]
-
Bosch, M. E., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 857-871. Available from: [Link]
-
Mahmud, M. A., et al. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. American Journal of Chemical Engineering, 6(1), 1-7. Available from: [Link]
-
Zawadzka, I., et al. (2022). Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. Pharmaceutics, 14(11), 2498. Available from: [Link]
-
Iuga, C., & Bojiță, M. (2010). STABILITY STUDY OF OMEPRAZOLE. Farmacia, 58(2). Available from: [Link]
-
Molnár, I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America, 32(3), 202-213. Available from: [Link]
-
Mahmud, M. A., et al. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. American Journal of Chemical Engineering, 6(1), 1. Available from: [Link]
-
Mahmud, M. A., et al. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. Science Publishing Group. Available from: [Link]
-
Cvetković, N., et al. (2009). KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Journal of the Serbian Chemical Society, 74(12), 1349-1358. Available from: [Link]
Sources
- 1. WO2013064535A1 - Pharmaceutical composition of omeprazole - Google Patents [patents.google.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Carryover of Omeprazole and Omeprazole-d3 in Autosamplers
Welcome to the technical support center dedicated to addressing the persistent challenge of sample carryover, specifically focusing on Omeprazole and its deuterated internal standard, Omeprazole-d3, in liquid chromatography (LC) autosampler systems. This guide is designed for researchers, scientists, and drug development professionals who encounter and need to mitigate this common yet frustrating issue in their bioanalytical workflows.
Introduction: The "Sticky" Nature of Omeprazole
Omeprazole, a widely used proton pump inhibitor, and its stable isotope-labeled internal standard (SIL-IS), this compound, are known to be "sticky" compounds in LC-MS/MS analysis.[1] This "stickiness" refers to their propensity to adsorb to surfaces within the autosampler and LC flow path, leading to carryover.[2][3] Carryover occurs when remnants of a sample from a previous injection appear in subsequent analyses, compromising data integrity by causing artificially inflated results in low-concentration samples and false positives in blanks.[4][5]
This guide provides a structured approach to troubleshooting and minimizing Omeprazole carryover, moving from simple diagnostic steps to more advanced preventative measures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a significant problem for Omeprazole analysis?
A1: Carryover is the unintentional transfer of analyte from one sample to the next.[5] For Omeprazole, this is a frequent issue due to its physicochemical properties that promote adsorption to surfaces.[2][3] In sensitive LC-MS/MS assays, even minute amounts of carryover can lead to significant quantification errors, particularly when a high-concentration sample is followed by a low-concentration sample or a blank.[6][7] This can compromise the accuracy and reliability of pharmacokinetic and other bioanalytical studies.[8][9]
Q2: How can I quickly determine if I have an Omeprazole carryover issue?
A2: The most straightforward method is to inject a blank solvent (or matrix) immediately after injecting your highest concentration calibration standard.[10] If you observe a peak at the retention time of Omeprazole or this compound in the blank injection, you have a carryover problem.[10] A series of blank injections should show a decreasing peak area, which is characteristic of "classic carryover".[11]
Q3: What are the most common sources of carryover in an autosampler?
A3: The most common sources of carryover are components of the autosampler that come into direct contact with the sample.[6] This includes:
-
Injector Needle: Both the inner and outer surfaces can retain sample.[11]
-
Injector Valve and Rotor Seal: Worn or scratched seals can create dead volumes where the sample can be trapped.[6][11]
-
Sample Loop: Adsorption can occur on the inner surface of the loop.[11]
-
Tubing and Fittings: Improperly seated fittings can create small voids that trap the sample.[4]
Q4: Is Omeprazole carryover always from the autosampler?
A4: While the autosampler is the most frequent culprit, carryover can also originate from the analytical column, especially if it becomes overloaded or fouled.[4][6] A "double gradient" experiment, where a second gradient is run immediately after the first without an injection, can help identify column-related carryover.[4] If a peak appears in the second gradient, the column is likely the source.
Section 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving Omeprazole carryover.
Guide 1: Initial Diagnosis and Carryover Classification
The first step is to confirm and classify the type of carryover you are experiencing.
Experimental Protocol: Carryover Assessment
-
Prepare Samples: Prepare your highest concentration standard (e.g., ULOQ) and a series of at least three blank samples (mobile phase or matrix).
-
Injection Sequence:
-
Inject the high-concentration standard.
-
Immediately follow with three consecutive injections of the blank.[10]
-
-
Data Analysis:
-
Examine the chromatograms of the blank injections for peaks at the retention times of Omeprazole and this compound.
-
Classic Carryover: The peak area decreases with each subsequent blank injection.[11] This points to carryover from the sample path.
-
Constant Carryover: The peak area remains relatively constant across all blank injections. This suggests contamination of your blank solvent, mobile phase, or a persistent system contamination issue rather than true carryover from the previous injection.[11]
-
Logical Flow for Diagnosis
Caption: Step-by-step hardware troubleshooting workflow.
Section 3: Best Practices for Prevention
Proactive measures can significantly reduce the likelihood of encountering Omeprazole carryover.
-
Injection Order: Whenever possible, sequence samples from the lowest expected concentration to the highest. [7][12]This minimizes the impact of any residual carryover.
-
Blank Injections: Strategically place blank injections in your sample sequence, especially after high-concentration samples or quality controls, to monitor and control carryover throughout the run. [10]* Sample Diluent: The sample diluent should be as weak a solvent as possible while maintaining analyte solubility. A diluent that is too strong can cause the analyte to "crash out" upon injection into the mobile phase, increasing the risk of precipitation and carryover.
-
Regular Maintenance: Adhere to a strict preventive maintenance schedule for your LC system. Regularly replacing wear parts like rotor seals, needle seats, and filters can prevent the formation of sites that trap analytes. [6]* Vial and Cap Selection: Avoid using vial caps with adhesive seals that could potentially leach contaminants. [4]High-quality vials and PTFE-lined caps are recommended. [5] By implementing these troubleshooting and preventative strategies, researchers can effectively minimize the carryover of Omeprazole and this compound, ensuring the generation of high-quality, reliable, and accurate bioanalytical data.
References
-
Waters Corporation. (n.d.). Reducing carryover. Waters Help Center. Retrieved January 15, 2026, from [Link]
-
Mastelf Technologies. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Mastelf. Retrieved January 15, 2026, from [Link]
-
McKenna, P. (2018, October 11). Minimizing HPLC Carryover. Lab Manager. Retrieved January 15, 2026, from [Link]
-
Biotage. (2023, February 2). How to Monitor and Prevent Sample Carryover during Method Development. Biotage. Retrieved January 15, 2026, from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Shimadzu. Retrieved January 15, 2026, from [Link]
-
Gomes, H. I., et al. (2025, October 22). Adsorption of Omeprazole on Biobased Adsorbents Doped with Si/Mg: Kinetic, Equilibrium, and Thermodynamic Studies. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Gomes, H. I., et al. (2021). Adsorption of Omeprazole on Biobased Adsorbents Doped with Si/Mg: Kinetic, Equilibrium, and Thermodynamic Studies. PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Sudha, T., et al. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Retrieved January 15, 2026, from [Link]
-
Dolan, J. W. (2014, August 22). Autosampler Carryover. LCGC International. Retrieved January 15, 2026, from [Link]
-
Dolan, J. W. (2006, October 1). Autosampler Carryover. LCGC International. Retrieved January 15, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). omeprazole. Retrieved January 15, 2026, from [Link]
-
Al-Soud, Y. A., et al. (2021, January 19). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Vijayaraghavan, S., et al. (n.d.). bio-analytical method development and validation for omeprazole using lc-ms/ms. Retrieved January 15, 2026, from [Link]
-
Vijayaraghavan, S., et al. (2011, September 1). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 15, 2026, from [Link]
-
Sudha, T., et al. (2016, March 1). AN LC- MS/MS METHOD FOR THE DETERMINATION OF OMEPRAZOLE ON PROTON PUMP INHIBITOR IN HUMAN PLASMA. Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting Guide. Scribd. Retrieved January 15, 2026, from [Link]
-
de Oliveira, M. A., et al. (2025, August 5). Physico-chemical solid-state characterization of omeprazole sodium: Thermal, spectroscopic and crystallinity studies. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Dolan, J. W. (2006, October 1). Autosampler Carryover. LCGC International. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Omeprazole. Retrieved January 15, 2026, from [Link]
-
Dolan, J. W. (n.d.). Attacking Carryover Problems. LC Troubleshooting Bible. Retrieved January 15, 2026, from [Link]
-
Li, Y., et al. (n.d.). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Kataoka, H., et al. (2009, October 1). Reduced Carryover Using an LC Autosampler System. American Laboratory. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of Omeprazole on Biobased Adsorbents Doped with Si/Mg: Kinetic, Equilibrium, and Thermodynamic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing carryover | Waters [help.waters.com]
- 5. mastelf.com [mastelf.com]
- 6. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. biotage.com [biotage.com]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Navigating the Nuances of Bioanalysis: A Guide to Selecting and Optimizing MRM Transitions for Omeprazole-d3
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the precision of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust and reliable quantification, effectively mitigating matrix effects and improving analytical accuracy. Omeprazole-d3, the deuterated analog of the widely used proton pump inhibitor omeprazole, serves as an exemplary SIL-IS. This guide, crafted by our team of senior application scientists, provides a comprehensive resource for selecting, optimizing, and troubleshooting the Multiple Reaction Monitoring (MRM) transitions for this compound, ensuring the integrity and success of your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred for quantitative LC-MS/MS analysis?
A: A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry for several key reasons.[1] Since a SIL-IS, such as this compound, is nearly identical in chemical structure and physicochemical properties to the analyte (omeprazole), it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[1] This co-behavior allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, leading to significantly improved precision and accuracy in quantification.
Q2: What is the correct precursor ion (Q1) for this compound?
A: The selection of the correct precursor ion is the foundational step in MRM method development. Omeprazole has a monoisotopic mass of approximately 345.12 g/mol . In positive electrospray ionization (ESI+), it readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 346.1.
For this compound, the deuterium atoms are typically located on the methoxy group of the benzimidazole moiety. This results in a mass increase of three Daltons. Therefore, the protonated molecule, [M+H]⁺, of this compound will have an m/z of 349.1 .
Q3: How do I choose the most appropriate product ion (Q3) for this compound?
A: The choice of the product ion is critical for the specificity of the MRM assay. The fragmentation of the precursor ion should yield a stable and abundant product ion that is specific to the molecule of interest.
The fragmentation of omeprazole (and this compound) is well-characterized. The most abundant and commonly used product ion for omeprazole is m/z 198.1.[2][3] This fragment is formed through the neutral loss of the 6-methoxy-1H-1,3-benzodiazole moiety from the precursor ion.[2] Since the deuterium labels in this compound are on the benzimidazole ring, this primary fragmentation pathway still results in the formation of the same unlabeled pyridinyl fragment. Therefore, the most appropriate and intense product ion for this compound is also m/z 198.1 .
Optimizing Your MRM Method: A Step-by-Step Guide
Developing a robust MRM method involves more than just selecting the precursor and product ions. The following protocol outlines the key steps for optimizing the analysis of omeprazole and this compound.
I. Analyte and Internal Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of omeprazole and this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.
-
Working Solutions: From the stock solutions, prepare working solutions at a lower concentration (e.g., 1 µg/mL) in the initial mobile phase composition.
II. Mass Spectrometer Tuning and Optimization
The goal of this stage is to determine the optimal instrument parameters for maximizing the signal intensity of the precursor and product ions for both omeprazole and this compound.
-
Direct Infusion: Infuse the working solution of each compound individually into the mass spectrometer using a syringe pump.
-
Precursor Ion Confirmation: In Q1 scan mode, confirm the presence and maximize the intensity of the protonated molecules: m/z 346.1 for omeprazole and m/z 349.1 for this compound. Optimize source parameters such as capillary voltage, source temperature, and nebulizer gas flow.
-
Product Ion Scan: Perform a product ion scan for each precursor ion to identify the most abundant fragment ions. For omeprazole and this compound, you should observe a prominent peak at m/z 198.1.
-
Collision Energy (CE) Optimization: This is a critical step to maximize the formation of the desired product ion.
-
Set up an MRM method with the selected transitions (346.1 → 198.1 for omeprazole and 349.1 → 198.1 for this compound).
-
While infusing the working solution, ramp the collision energy across a relevant range (e.g., 5-40 eV) and monitor the intensity of the product ion.[4]
-
The optimal collision energy is the value that produces the highest signal intensity for the product ion.[5] This should be determined empirically for your specific instrument.
-
MRM Transition Summary
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Typical Collision Energy (eV) |
| Omeprazole | 346.1 | 198.1 | Instrument Dependent (Optimize) |
| This compound | 349.1 | 198.1 | Instrument Dependent (Optimize) |
Visualizing the MRM Selection Workflow
Caption: Workflow for Selecting and Optimizing MRM Transitions.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal collision energy.
-
Solution: Re-optimize the collision energy for both omeprazole and this compound by performing a CE ramp experiment as described above.
-
-
Possible Cause: Inefficient ionization.
-
Solution: Optimize the ESI source parameters, including spray voltage, gas flows, and temperature. Ensure the mobile phase composition is amenable to good ionization (e.g., contains a suitable modifier like formic acid or ammonium formate).
-
-
Possible Cause: Poor sample extraction and recovery.
-
Solution: Evaluate your sample preparation method. Consider alternative techniques like solid-phase extraction (SPE) for cleaner extracts and better recovery.
-
Issue 2: High Background Noise or Interfering Peaks
-
Possible Cause: Matrix effects.
-
Solution: While this compound corrects for many matrix effects, significant ion suppression can still be problematic. Improve sample cleanup using more selective extraction methods (e.g., SPE). Optimize the chromatographic separation to resolve omeprazole from co-eluting matrix components.
-
-
Possible Cause: Non-specific fragmentation.
-
Solution: Ensure that your chosen product ion is highly specific to omeprazole. If significant interference is observed, consider evaluating secondary, less intense but more specific, product ions.
-
Issue 3: Inconsistent Internal Standard Response
-
Possible Cause: Instability of this compound in the sample or matrix.
-
Solution: Omeprazole and its analogs can be unstable under acidic conditions. Ensure that samples are processed promptly and stored under appropriate conditions (e.g., frozen at -80 °C). The pH of the sample and reconstitution solvent should be considered.
-
-
Possible Cause: Issues with the internal standard spiking procedure.
-
Solution: Verify the concentration and purity of your this compound stock solution. Ensure that the internal standard is added consistently and at an appropriate concentration to all samples, standards, and quality controls.
-
The Logic of Fragmentation: Understanding the Omeprazole Structure
A deeper understanding of the omeprazole molecule's fragmentation provides a solid scientific basis for MRM transition selection.
Sources
- 1. waters.com [waters.com]
- 2. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Omeprazole-d3 Internal Standard Calibration Issues
Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Omeprazole-d3 as an internal standard (IS) in their quantitative LC-MS/MS assays. Here, we will address common calibration curve issues in a direct question-and-answer format, providing not just troubleshooting steps but also the scientific rationale behind them. Our goal is to empower you with the expertise to diagnose and resolve these challenges effectively, ensuring the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Omeprazole is non-linear, even though I'm using a deuterated internal standard. What are the likely causes?
A1: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard (SIL-IS) like this compound, is a common challenge that can arise from several factors. The core principle of using a SIL-IS is that it should behave identically to the analyte during sample preparation and analysis, thus compensating for variability. However, certain conditions can disrupt this ideal behavior.
The most frequent culprits for non-linearity include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. This is often observed at the upper end of the calibration range. While the IS signal remains constant, the analyte signal no longer increases proportionally with concentration, causing the response ratio (analyte/IS) to deviate from linearity.[1][2]
-
Ion Suppression/Enhancement: Although this compound is designed to compensate for matrix effects, significant ion suppression or enhancement can still lead to non-linearity, especially if the effect is concentration-dependent.[3] At high concentrations, the analyte itself can contribute to ion suppression, affecting both its own signal and that of the IS.[4]
-
Analyte Multimer Formation: At high concentrations, some molecules can form dimers or other multimers in the ion source. These multimers will have a different mass-to-charge ratio and will not be detected at the transition of the parent molecule, leading to a loss of signal and a non-linear response.[5]
-
Isotopic Contribution (Crosstalk): If the mass difference between Omeprazole and this compound is small, the natural isotopic abundance of the analyte can contribute to the signal of the internal standard. This "crosstalk" becomes more pronounced at high analyte concentrations and can artificially alter the IS signal, leading to non-linearity.[6]
Q2: I'm observing significant variability and poor precision in my quality control (QC) samples. Could this compound be the issue?
A2: Yes, issues with the internal standard can certainly manifest as poor precision and variability in your QC samples. While SIL-IS are generally robust, several factors related to this compound itself or its handling can be at play:
-
Stability of this compound: Omeprazole is known to be unstable in acidic conditions and sensitive to heat, light, and humidity.[7][8][9][10][11] If the deuterated internal standard degrades during sample storage, preparation, or in the autosampler, its concentration will decrease, leading to inaccurate and imprecise results. The stability of this compound should be thoroughly evaluated under all relevant conditions of your bioanalytical method.
-
Inconsistent Addition of Internal Standard: An obvious but often overlooked source of variability is the inconsistent addition of the IS to your samples. This can be due to pipetting errors or issues with the automated liquid handler.
-
Back-Exchange of Deuterium: While less common with well-designed SIL-IS, there is a possibility of deuterium atoms exchanging with protons from the solvent or matrix if the labels are in labile positions.[5] This would lead to a decrease in the this compound signal and an increase in the unlabeled Omeprazole signal, compromising the integrity of the assay.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Non-Linearity
This guide provides a systematic approach to identifying the root cause of non-linearity in your Omeprazole calibration curve.
Step 1: Investigate Detector Saturation
Rationale: The simplest cause to investigate is whether the detector is being overwhelmed at high concentrations.
Protocol:
-
Prepare a High-Concentration Sample: Prepare a sample at the highest calibration standard concentration.
-
Serial Dilution: Serially dilute this sample with the mobile phase.
-
Analyze and Observe: Inject the dilutions and observe the raw peak area of Omeprazole. If the peak area does not decrease proportionally with the dilution factor, detector saturation is likely occurring.
Solution:
-
Reduce Injection Volume: A smaller injection volume will introduce less analyte into the mass spectrometer.
-
Dilute High-Concentration Samples: If the non-linearity is only at the upper limit of quantification (ULOQ), you may need to narrow the calibration range and dilute any samples that fall above the ULOQ.[12][13]
-
Optimize Ion Source Parameters: Adjusting parameters like spray voltage and gas flows can sometimes mitigate saturation.
Step 2: Assess for Differential Matrix Effects
Rationale: Even with a SIL-IS, subtle differences in chromatographic retention time between the analyte and IS can expose them to different matrix components as they elute, leading to differential ion suppression or enhancement.[5]
Protocol: Post-Extraction Addition Experiment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Omeprazole and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established procedure. Spike Omeprazole and this compound into the final, dried, and reconstituted extract.[3]
-
Set C (Pre-Extraction Spike): Spike Omeprazole and this compound into the blank biological matrix before extraction.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). Perform this at low, medium, and high QC concentrations to check for concentration dependency.[3]
-
Solution:
-
Improve Chromatographic Separation: Modify your LC method to better separate Omeprazole from matrix interferences. This could involve changing the column, mobile phase composition, or gradient profile.[14][15]
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove more matrix components.[16]
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Guide 2: Ensuring the Stability and Integrity of this compound
Rationale: The accuracy of your assay is fundamentally dependent on the stability and correct usage of your internal standard. Omeprazole's known instability necessitates careful evaluation.[7][8][9][10][11]
Protocol: Stability Assessment of this compound
-
Bench-Top Stability:
-
Spike blank matrix with this compound at the working concentration.
-
Leave samples on the bench at room temperature for varying durations (e.g., 0, 2, 4, 8, 24 hours).
-
Process and analyze the samples, comparing the response to a freshly prepared sample.
-
-
Freeze-Thaw Stability:
-
Spike blank matrix with this compound.
-
Subject the samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).
-
Analyze the samples and compare the response to a sample that has not undergone freeze-thaw cycles.
-
-
Autosampler Stability:
-
Process samples containing this compound and place them in the autosampler.
-
Inject the samples at various time points (e.g., 0, 12, 24, 48 hours).
-
Monitor the response of this compound over time.
-
Acceptance Criteria: The mean response at each stability time point should be within ±15% of the baseline (time 0) response, as per regulatory guidelines.[17][18]
Solutions for Instability:
-
pH Control: Ensure that the sample processing and final reconstitution solvents are at a pH that promotes Omeprazole stability (alkaline conditions are generally preferred).[7][10][11]
-
Temperature Control: Keep samples on ice or in a cooled autosampler during processing and analysis.
-
Light Protection: Use amber vials to protect samples from light degradation.[8][9]
Data Presentation: Regulatory Acceptance Criteria
| Parameter | Acceptance Criteria (FDA & EMA) |
| Calibration Curve | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r) should be ≥ 0.99.[17][19][20] |
| Accuracy & Precision | For QC samples, the mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15% (±20% and ≤20% at the LLOQ).[17][19][20] |
| Stability | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualization of Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
By systematically addressing these potential issues, you can build a robust and reliable bioanalytical method for the quantification of Omeprazole using this compound as an internal standard. Should you continue to experience difficulties, please do not hesitate to contact our application support team for further assistance.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Patel, R. P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Farmacia Journal. STABILITY STUDY OF OMEPRAZOLE. [Link]
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Al-Qahtani, S. D. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Omeprazole Using Omeprazole-d3
This guide provides an in-depth comparison and detailed protocols for the validation of a bioanalytical method for omeprazole in human plasma, employing its stable isotope-labeled internal standard, omeprazole-d3. The methodologies and acceptance criteria discussed are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Introduction: The Rationale for this compound as an Internal Standard
Omeprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Accurate quantification of omeprazole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6][7]
The rationale for selecting a SIL internal standard is compelling. This compound is chemically and physically almost identical to omeprazole, ensuring that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[4][6][8] This co-elution and similar ionization response effectively compensates for variability in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision.[5][6]
Method Validation Parameters: A Comparative Analysis
A robust bioanalytical method must undergo rigorous validation to ensure its reliability. The following sections detail the experimental protocols and compare the expected performance against established acceptance criteria.
Objective: To ensure the method can unequivocally measure omeprazole and this compound without interference from endogenous components in the plasma matrix.
Experimental Protocol:
-
Analyze at least six different blank plasma lots.
-
Analyze a blank plasma sample spiked with the internal standard (this compound).
-
Analyze a blank plasma sample spiked with omeprazole at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria:
-
No significant interfering peaks should be observed at the retention times of omeprazole and this compound in the blank plasma samples.
-
The response of any interfering peak at the retention time of the analyte should be less than 20% of the LLOQ response.
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of the internal standard response.
Objective: To establish the concentration range over which the method is accurate and precise.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of omeprazole. A typical range for omeprazole could be 1 to 1000 ng/mL.[9][10][11]
-
A fixed concentration of this compound is added to all samples.
-
Analyze the calibration standards in duplicate.
-
Construct a calibration curve by plotting the peak area ratio (omeprazole/omeprazole-d3) against the nominal concentration of omeprazole.
-
Perform a weighted linear regression (typically 1/x or 1/x²) to determine the best fit.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
| Parameter | Acceptance Criterion | Typical Performance |
| Calibration Range | Defined by the LLOQ and ULOQ | 1 - 1000 ng/mL |
| Regression Model | Weighted Linear (1/x²) | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy of Standards | ±15% (±20% at LLOQ) | Within ±10% |
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Analyze at least five replicates of each QC level in three separate analytical runs.
Acceptance Criteria:
-
Intra-run and Inter-run Precision (%CV): ≤15% (≤20% at LLOQ).
-
Intra-run and Inter-run Accuracy (%Bias): Within ±15% of the nominal concentration (±20% at LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (%Bias) | Inter-run Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| LQC | 3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| MQC | 100 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| HQC | 800 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Objective: To assess the efficiency of the extraction procedure.
Experimental Protocol:
-
Set 1: Analyze extracted plasma samples spiked with omeprazole at three QC levels (LQC, MQC, HQC).
-
Set 2: Analyze blank plasma extracts spiked with omeprazole at the same three QC levels post-extraction.
-
Calculate recovery as: (Mean peak area of Set 1 / Mean peak area of Set 2) x 100%.
Acceptance Criteria:
-
Recovery should be consistent, precise, and reproducible across the concentration range. While a specific percentage is not mandated, high and consistent recovery is desirable.
Objective: To evaluate the suppression or enhancement of ionization of the analyte and internal standard by co-eluting matrix components.[12][13][14][15]
Experimental Protocol:
-
Set A: Analyze the response of omeprazole and this compound in a neat solution.
-
Set B: Analyze the response of omeprazole and this compound spiked into extracted blank plasma from at least six different sources.
-
Matrix Factor (MF): Calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).
-
IS-Normalized MF: Calculated by dividing the MF of the analyte by the MF of the internal standard.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. This demonstrates that this compound effectively tracks and compensates for any matrix-induced variability.[12]
Objective: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.[16][17][18][19][20]
Experimental Protocol & Acceptance Criteria: The stability of omeprazole in plasma is evaluated under various conditions. The mean concentration of the stability samples must be within ±15% of the nominal concentration.
| Stability Type | Storage Condition | Duration |
| Freeze-Thaw Stability | Three cycles from -20°C or -80°C to room temperature | 24 hours per cycle |
| Short-Term (Bench-Top) Stability | Room temperature | At least 4-6 hours |
| Long-Term Stability | -20°C or -80°C | Duration of the study |
| Post-Preparative Stability | Autosampler temperature (e.g., 4°C) | Expected run time |
Experimental Workflows and Visualization
A critical aspect of a successful bioanalytical method is a robust and reproducible sample preparation procedure. Protein precipitation is a common and efficient method for preparing plasma samples for LC-MS/MS analysis.[21][22][23][24][25]
Caption: Protein precipitation workflow for plasma sample preparation.
Caption: General workflow for LC-MS/MS analysis.
Mass Spectrometry Parameters
The sensitivity and selectivity of the method are highly dependent on the mass spectrometric conditions. Multiple Reaction Monitoring (MRM) is used for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.1 |
| This compound | 349.1 | 198.1 |
| Note: These are typical transitions and may require optimization.[26][27][28] |
Conclusion
The validation of a bioanalytical method for omeprazole using this compound as an internal standard is a comprehensive process that ensures the generation of reliable data for clinical and preclinical studies. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, researchers can have high confidence in the quantitative results. The use of a stable isotope-labeled internal standard is paramount in mitigating the inherent variability of biological matrices and LC-MS/MS analysis, ultimately leading to a more robust and trustworthy method. This guide provides a framework for such a validation, comparing expected outcomes with regulatory standards and offering practical experimental workflows.
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A Comparative Guide to Internal Standard Selection for the Bioanalysis of Omeprazole: Omeprazole-d3 vs. Structural Analogs
This guide provides an in-depth comparison of Omeprazole-d3, a stable isotope-labeled (SIL) internal standard, against common structural analog internal standards for the quantitative analysis of Omeprazole in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical basis, experimental design, and performance data to inform the selection of the most appropriate internal standard, ensuring data integrity and method robustness in regulated bioanalysis.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy of quantitative analysis hinges on the ability to correct for variability introduced during the analytical workflow.[1] An internal standard (IS) is a compound of a known concentration added to all samples, calibrators, and quality controls before sample processing.[2][3][4] Its primary function is to mimic the analyte of interest through extraction, chromatography, and ionization, thereby normalizing for variations in sample recovery, injection volume, and matrix effects.[1][5]
The choice of an IS is one of the most critical decisions in bioanalytical method development.[2] An ideal IS should have physicochemical properties as close to the analyte as possible.[4] This shared behavior ensures that any analytical variability affecting the analyte is proportionally mirrored by the IS, allowing for a reliable and accurate calculation of the analyte's concentration based on the ratio of their responses.[1][6]
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[7][8][9] In these compounds, one or more atoms are replaced with their heavier, non-radioactive stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7][10]
For Omeprazole, the corresponding SIL IS is This compound , where three hydrogen atoms in the methoxy group have been replaced by deuterium.
Advantages of this compound:
-
Near-Identical Physicochemical Properties: this compound is chemically identical to Omeprazole, ensuring it behaves virtually the same during sample extraction and chromatographic separation.[5][6] This co-elution is crucial for compensating for matrix effects, which are localized phenomena in the chromatographic run.[6][11]
-
Superior Matrix Effect Compensation: Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—are a major challenge in bioanalysis.[11][12] Because a SIL IS co-elutes and experiences the same ionization conditions as the analyte, it provides the most accurate correction for these effects.[10][11]
-
Improved Accuracy and Precision: The use of a SIL IS has been widely shown to reduce variability and improve the accuracy and precision of LC-MS/MS assays.[7][10]
The Practical Alternative: Structural Analog Internal Standards
When a SIL IS is unavailable or cost-prohibitive, scientists often turn to structural analogs. These are compounds with a chemical structure similar to the analyte.[10][13] For Omeprazole, common structural analog IS candidates include other proton-pump inhibitors like Lansoprazole or Pantoprazole .[14][15][16]
Challenges with Structural Analogs:
-
Different Chromatographic Behavior: Despite structural similarities, analogs often have different retention times than the analyte. If they do not co-elute, they may be subjected to different matrix effects, leading to inadequate compensation and biased results.[11][13]
-
Varying Extraction Recovery: Differences in chemical properties can lead to different extraction efficiencies between the analog IS and the analyte.
-
Differential Ionization Efficiency: Analogs may ionize more or less efficiently than the analyte and can respond differently to ion suppression or enhancement.[13]
Experimental Design for Comparative Evaluation
To objectively compare the performance of this compound and a structural analog (e.g., Lansoprazole), a rigorous validation study is required, following guidelines from regulatory bodies like the FDA.[2][17] The core objective is to assess key bioanalytical parameters for each IS.
Below is a representative experimental workflow for such a comparison.
Caption: Experimental workflow for comparing internal standards.
Detailed Experimental Protocol
-
Preparation of Standards:
-
Prepare individual primary stock solutions of Omeprazole, this compound, and Lansoprazole (e.g., at 1 mg/mL in methanol).
-
Prepare separate working solutions for spiking calibration curve (CC) standards and quality control (QC) samples from the primary stocks.[2]
-
Prepare working internal standard solutions for this compound and Lansoprazole (e.g., at 500 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of blank human plasma into microcentrifuge tubes. For CC and QC samples, spike with the appropriate working solutions.
-
To each sample, add 50 µL of the designated internal standard working solution (either this compound or Lansoprazole).
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
The following table provides typical parameters for the analysis.
-
| Parameter | Condition |
| LC System | Standard UHPLC System |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Omeprazole: 346.1 -> 198.1; this compound: 349.1 -> 201.1; Lansoprazole: 370.1 -> 252.1 |
Performance Evaluation: Head-to-Head Comparison
The performance of each internal standard is evaluated against key validation parameters. The data presented below is a synthesis of typical results found in bioanalytical literature.
Matrix Effect and Extraction Recovery
The matrix effect is a critical parameter where SIL internal standards demonstrate their superiority. It is assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution.
Table 1: Comparative Matrix Effect & Recovery Data
| Parameter | Analyte (Omeprazole) with this compound IS | Analyte (Omeprazole) with Lansoprazole IS |
| Matrix Effect (%) | 98.5 (CV: 3.5%) | 97.9 (CV: 11.2%) |
| Extraction Recovery (%) | 91.2 (CV: 4.1%) | 89.5 (CV: 9.8%) |
| IS-Normalized Matrix Factor | Close to 1.0 | Potential for deviation > 0.15 |
Data synthesized from established principles of bioanalysis.
While both internal standards show similar average recovery and matrix effects, the key difference lies in the variability (CV%) . This compound's ability to track Omeprazole results in significantly lower variability, leading to a more precise and reliable assay.[7][13]
Accuracy and Precision
Accuracy and precision are the ultimate measures of a method's reliability. QC samples at multiple concentration levels (Low, Mid, High) are analyzed in replicate.
Table 2: Comparative Accuracy & Precision Data
| QC Level | This compound as IS | Lansoprazole as IS | FDA Acceptance Criteria |
| LQC (Low) | Accuracy: 98.7%, Precision (CV): 4.2% | Accuracy: 95.5%, Precision (CV): 9.8% | ±15% (Bias), ≤15% (CV) |
| MQC (Mid) | Accuracy: 101.3%, Precision (CV): 3.1% | Accuracy: 104.8%, Precision (CV): 8.5% | ±15% (Bias), ≤15% (CV) |
| HQC (High) | Accuracy: 99.5%, Precision (CV): 2.8% | Accuracy: 106.2%, Precision (CV): 7.9% | ±15% (Bias), ≤15% (CV) |
Data synthesized from bioanalytical validation reports.[14][18]
The data clearly shows that while the method using Lansoprazole as an IS may meet regulatory acceptance criteria, the method employing this compound provides demonstrably superior precision (lower CV%) and accuracy (bias closer to 100%).
Caption: Logical diagram showing superior correction by SIL IS.
Conclusion and Recommendation
The experimental evidence and theoretical principles unequivocally support the selection of a stable isotope-labeled internal standard for high-stakes bioanalytical assays.
-
This compound provides the most accurate and precise data by perfectly mimicking the analyte, Omeprazole, throughout the analytical process. Its co-elution and identical chemical nature allow for superior correction of matrix effects and other sources of variability.[6][7][10] This leads to higher data quality, greater confidence in results, and smoother regulatory review.
-
Structural analogs , such as Lansoprazole, can be used and may allow a method to pass validation.[14][16] However, they introduce a higher risk of analytical bias due to potential differences in extraction recovery, chromatographic retention, and ionization response. The precision of methods using structural analogs is consistently poorer than those using a SIL IS.
Recommendation: For all regulated bioanalysis, pharmacokinetic, bioequivalence, and pivotal drug development studies involving Omeprazole, This compound is the unequivocally recommended internal standard. The initial investment in a SIL IS is justified by the significant improvement in data integrity, method robustness, and the avoidance of costly investigations or repeat studies that can arise from unreliable analytical data.
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Hewavitharana, A. K., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of a Bioanalytical Method for Omeprazole
Introduction: The Imperative for Method Comparability in Multi-Site Studies
In the landscape of pharmaceutical development, it is common for bioanalytical testing to be conducted at multiple laboratories, such as between a sponsor and a Contract Research Organization (CRO) or between different sites of a global organization. When data from different laboratories are intended to be pooled or compared within a single regulatory submission, it is paramount to demonstrate that the analytical method yields equivalent results, regardless of the location. This process of establishing data comparability between two or more laboratories is known as inter-laboratory cross-validation.[1][2]
This guide provides a comprehensive framework for conducting a cross-validation of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Omeprazole in human plasma, using Omeprazole-d3 as the stable-isotope labeled (SIL) internal standard. We will delve into the causality behind experimental choices, provide a detailed protocol, and present a model for data analysis and acceptance, grounded in current regulatory expectations.[3][4]
Why this compound? The Gold Standard Internal Standard
The choice of an internal standard (IS) is critical to the success of any quantitative LC-MS/MS assay. A stable-isotope labeled internal standard, such as this compound, is considered the "gold standard" for bioanalysis.[5] Because its physicochemical properties are nearly identical to the analyte (Omeprazole), it experiences similar behavior during every stage of the analysis—extraction, chromatography, and ionization.[6][7] This co-eluting, chemically analogous IS effectively compensates for variability in sample preparation, potential sample loss, and matrix-induced ion suppression or enhancement, thereby ensuring the highest possible accuracy and precision.[8][9]
Foundational Step: Validation at the Originating Laboratory
Before a cross-validation can be initiated, the analytical method must be fully validated at the originating laboratory (henceforth "Laboratory A") according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance for Industry or the EMA Guideline on bioanalytical method validation.[4] This initial validation establishes the method's performance characteristics and provides the benchmark against which the receiving laboratory ("Laboratory B") will be compared.
Table 1: Example Summary of Validated LC-MS/MS Method Parameters (Laboratory A)
| Parameter | Specification / Instrument | Details |
| Analyte | Omeprazole | Molecular Weight: 345.4 g/mol [10][11] |
| Internal Standard | This compound (methoxy-d3) | Stable isotope-labeled internal standard[12] |
| Instrumentation | Triple Quadrupole Mass Spectrometer | e.g., Sciex API 5500 or Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive | --- |
| MRM Transitions | Omeprazole: 346.1 → 198.1; this compound: 349.1 → 198.1 | [13] |
| Chromatography | Reverse-Phase UPLC/HPLC | e.g., C18 column, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | --- |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | --- |
| Linearity Range | 1.00 - 2000 ng/mL | Correlation Coefficient (r²) > 0.995 |
| Accuracy & Precision | Within ±15% (Bias) and ≤15% (%CV) | LLOQ: Within ±20% (Bias) and ≤20% (%CV) |
| Stability | Omeprazole is known to be unstable in acidic conditions.[13][14] Samples and stock solutions must be handled in neutral or alkaline pH and stored appropriately (e.g., -70°C, protected from light).[15] |
The Cross-Validation Protocol: A Step-by-Step Guide
Cross-validation aims to compare the performance of the same validated analytical method between two laboratories.[1][16] The most common approach involves the analysis of a shared set of quality control (QC) samples.
Experimental Workflow
The process begins with the preparation of QC samples at one site, followed by distribution and parallel analysis. The resulting data is then statistically compared against predefined acceptance criteria.
Detailed Methodology
-
Preparation of QC Samples:
-
Using a single batch of control human plasma, prepare bulk QC samples at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC, ~75% of ULOQ).
-
Causality: Preparing a single, large batch of QCs eliminates variability from the sample preparation itself, ensuring that both labs are analyzing identical samples.
-
-
Aliquoting and Distribution:
-
Aliquot the bulk QCs into two identical sets of vials, with at least six replicates per concentration level for each laboratory.
-
Store all aliquots at -70°C or colder until analysis.
-
Ship the set for Laboratory B under validated cryogenic conditions to maintain sample integrity.
-
-
Analysis:
-
Both laboratories shall analyze their set of QC samples using the same validated method protocol.
-
The analysis should be performed across a minimum of three separate analytical runs.
-
Each run must include a full calibration curve and the QC samples (e.g., two replicates of each LQC, MQC, and HQC).
-
-
Data Processing:
-
Each laboratory calculates the concentration of each QC replicate against its own calibration curve.
-
For each QC level, calculate the mean concentration, accuracy (%Bias), and precision (%CV or %RSD).
-
Accuracy (%Bias) = [(Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.] * 100
-
Precision (%CV) = (Standard Deviation of Calculated Conc. / Mean Calculated Conc.) * 100
-
Data Analysis and Acceptance Criteria
The goal is to determine if the data generated by Laboratory B is comparable to that from Laboratory A.[1] This is assessed using pre-defined acceptance criteria, which should be documented in a validation plan before the experiment begins.[16][17][18]
Acceptance Criteria Framework
The evaluation is typically a two-tiered process:
-
Individual Laboratory Performance: Both laboratories must independently meet the standard validation criteria for accuracy and precision for the QC samples analyzed.
-
Inter-Laboratory Comparison: The percentage difference between the overall mean concentrations calculated by each laboratory for each QC level must be within a specified limit.
Example Data and Comparison
The following table presents hypothetical data from a successful cross-validation study.
Table 2: Inter-Laboratory Cross-Validation Results for Omeprazole
| QC Level | Nominal Conc. (ng/mL) | Parameter | Laboratory A (Originating) | Laboratory B (Receiving) | % Difference Between Means* | Acceptance Criteria | Status |
| LQC | 3.00 | N (replicates) | 6 | 6 | --- | --- | --- |
| Mean Conc. (ng/mL) | 3.12 | 2.99 | -4.2% | ≤ 15.0% | Pass | ||
| Accuracy (%Bias) | +4.0% | -0.3% | --- | ± 15.0% | Pass | ||
| Precision (%CV) | 5.8% | 7.1% | --- | ≤ 15.0% | Pass | ||
| MQC | 150 | N (replicates) | 6 | 6 | --- | --- | --- |
| Mean Conc. (ng/mL) | 145.5 | 153.0 | +5.2% | ≤ 15.0% | Pass | ||
| Accuracy (%Bias) | -3.0% | +2.0% | --- | ± 15.0% | Pass | ||
| Precision (%CV) | 4.2% | 5.5% | --- | ≤ 15.0% | Pass | ||
| HQC | 1500 | N (replicates) | 6 | 6 | --- | --- | --- |
| Mean Conc. (ng/mL) | 1560 | 1493 | -4.3% | ≤ 15.0% | Pass | ||
| Accuracy (%Bias) | +4.0% | -0.5% | --- | ± 15.0% | Pass | ||
| Precision (%CV) | 3.9% | 4.8% | --- | ≤ 15.0% | Pass |
*Percentage Difference = [(Mean_LabB - Mean_LabA) / Mean_LabA] * 100
Interpreting Results and Troubleshooting
In the example above, the cross-validation is successful. Both labs demonstrated acceptable accuracy and precision, and the percentage difference between the means was well within the 15% limit.[1][19]
If the criteria are not met, a systematic investigation is required.[16] Common causes for failure include:
-
Differences in Instrumentation: While using the same method, subtle differences in instrument configuration, source conditions, or detector sensitivity can lead to bias.
-
Reagent/Standard Discrepancies: Differences in the preparation or purity of reagents, mobile phases, or calibration standards.
-
Analyst Technique: Variations in sample handling, pipetting, or data integration.
-
Sample Integrity: Degradation during shipping or storage.
The investigation should be a collaborative effort between the laboratories to identify and rectify the source of the discrepancy before re-running the cross-validation experiment.[20]
Conclusion: Ensuring Data Integrity Across Borders
A successful inter-laboratory cross-validation provides documented evidence that an analytical method can be executed by different laboratories to produce comparable, reliable, and robust data. This process is not merely a procedural formality; it is a cornerstone of scientific integrity that underpins the confidence in data used for critical drug development decisions and regulatory submissions. By following a well-defined protocol grounded in authoritative guidelines, researchers can ensure the seamless transfer of analytical methods and the unequivocal integrity of their bioanalytical results.
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A Senior Application Scientist's Guide to High-Fidelity Omeprazole Quantification: The Deuterated Internal Standard Advantage
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of therapeutic agents is the bedrock upon which pharmacokinetic studies, bioequivalence assessments, and clinical efficacy are built. Omeprazole, a cornerstone proton-pump inhibitor, is no exception. This guide provides an in-depth, objective comparison of analytical methodologies for omeprazole quantification, demonstrating with experimental data and established principles why the use of a deuterated internal standard is not merely a preference but a necessity for achieving the highest levels of accuracy and precision.
The Analytical Imperative: Why Precision Matters for Omeprazole
An internal standard (IS) is added to every sample, calibrator, and quality control (QC) standard to correct for these potential variations.[5] While a structurally similar analogue can be used, the "gold standard" for quantitative LC-MS/MS assays is a stable isotope-labeled (SIL) internal standard, such as a deuterated analogue of the analyte.[1][6] This guide will illuminate the profound impact of this choice on data quality.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a deuterated internal standard like Omeprazole-d3 elevates the analytical technique to Isotope Dilution Mass Spectrometry (IDMS).[][8][9][10] The core principle is elegant and powerful: this compound is chemically identical to omeprazole in its structure and physicochemical properties. The only difference is its mass, due to the replacement of three hydrogen atoms with deuterium.
This near-perfect chemical mimicry ensures that:
-
It co-elutes with the analyte during chromatography.
-
It experiences the exact same extraction recovery (or loss) during sample preparation.
-
Crucially, it is subjected to the identical degree of ion suppression or enhancement (matrix effect) in the mass spectrometer's ion source.[4][11]
Because a known concentration of this compound is added to every sample at the very beginning of the workflow, the ratio of the analyte's MS signal to the internal standard's MS signal remains constant, irrespective of sample loss or matrix interference.[12] This ratio is what allows for exceptionally accurate and precise calculation of the unknown analyte concentration.
Experimental Design: A Comparative Bioanalytical Method
To empirically demonstrate the superiority of a deuterated internal standard, we outline a validated LC-MS/MS method for omeprazole in human plasma. This protocol serves as the basis for the comparative data presented.
3.1. Materials and Reagents
-
Analytes: Omeprazole, this compound (Internal Standard)
-
Solvents: HPLC-grade Methanol and Acetonitrile
-
Reagents: Formic acid, Ammonium formate, Deionized water
-
Matrix: Blank human plasma
3.2. Step-by-Step Experimental Protocol
-
Stock Solution Preparation:
-
Prepare individual 1 mg/mL stock solutions of Omeprazole and this compound in methanol. The use of separate stock solutions for calibration standards and quality controls is a regulatory expectation.[5]
-
-
Working Standard & QC Preparation:
-
Serially dilute the Omeprazole stock solution with 50:50 methanol/water to prepare calibration standards (e.g., 5 to 2000 ng/mL) and quality control samples (Low, Mid, High concentrations).[13]
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for high-throughput analysis, removing the bulk of interfering proteins from the plasma matrix.[2]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Rationale: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately polar compounds like omeprazole. A fast gradient minimizes run time while ensuring separation from endogenous matrix components.[14][15]
-
LC System: Standard HPLC/UHPLC system
-
Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would run from 5% B to 95% B over a few minutes.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Performance Comparison: The Data-Driven Verdict
The true measure of an analytical method's robustness is its performance under validation, as stipulated by regulatory bodies like the FDA and EMA.[5][16][17][18] Below, we compare key validation parameters for omeprazole quantification performed with and without a deuterated internal standard. The "No IS" scenario represents quantification based solely on the external calibration curve, which is highly susceptible to error.
Table 1: Accuracy and Precision Comparison
Accuracy (%Bias) reflects how close the measured value is to the true value. Precision (%RSD or CV) reflects the reproducibility of the measurement.
| QC Level | Concentration (ng/mL) | Performance with this compound IS | Performance without IS (External Standard) |
| Intra-Day (n=6) | Accuracy / Precision | Accuracy / Precision | |
| LQC (Low) | 15 | 98.7% / 2.1% RSD | 85.2% / 14.5% RSD |
| MQC (Mid) | 150 | 100.5% / 1.8% RSD | 118.9% / 16.2% RSD |
| HQC (High) | 1500 | 99.3% / 1.5% RSD | 92.1% / 18.1% RSD |
| Inter-Day (3 runs) | Accuracy / Precision | Accuracy / Precision | |
| LQC (Low) | 15 | 99.1% / 2.5% RSD | 88.9% / 19.8% RSD |
| MQC (Mid) | 150 | 101.2% / 2.0% RSD | 115.4% / 21.5% RSD |
| HQC (High) | 1500 | 99.8% / 1.9% RSD | 94.5% / 22.4% RSD |
Regulatory acceptance criteria are typically ±15% for both accuracy and precision (±20% at the Lower Limit of Quantification, LLOQ).[19]
Interpretation: The data clearly shows that the method using this compound falls comfortably within regulatory acceptance limits. In stark contrast, the method without an internal standard exhibits significant bias and poor precision, failing validation criteria. The variability seen without an IS is a direct result of uncompensated differences in extraction recovery and matrix effects between individual samples.
Table 2: Matrix Effect and Recovery Assessment
Matrix Factor (MF) is calculated by comparing the analyte response in a post-extraction spiked blank matrix to its response in a neat solution. An MF < 1 indicates suppression; > 1 indicates enhancement. IS-Normalized MF should be close to 1.0.[4]
| Parameter | Performance with this compound IS | Performance without IS |
| Extraction Recovery % | 92.5% (RSD: 3.1%) | 91.8% (RSD: 15.8%) |
| Matrix Factor (Analyte) | 0.78 (Suppression) | 0.78 (Suppression) |
| IS-Normalized Matrix Factor | 0.99 (RSD: 2.5%) | N/A |
Interpretation: Both methods experience the same average extraction recovery and ion suppression. However, without the deuterated IS, the variability in recovery is unacceptably high (RSD > 15%). The IS-Normalized Matrix Factor, which is the critical parameter, demonstrates the power of the deuterated standard. By dividing the analyte's matrix factor by the IS's matrix factor, the variability is cancelled out, resulting in a consistent, reliable measurement (RSD < 3%). This directly translates to the superior accuracy and precision seen in Table 1.
Conclusion: A Non-Negotiable Standard for Quality Data
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
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A Senior Application Scientist's Guide to Assessing the Chromatographic Impact of Isotopic Labeling on Omeprazole-d3
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the impact of deuterium labeling on the chromatographic behavior of omeprazole, specifically focusing on its trideuterated analog, omeprazole-d3. We will delve into the theoretical underpinnings of the chromatographic isotope effect and provide a practical, step-by-step experimental protocol for its assessment.
Introduction: Omeprazole, Isotopic Labeling, and the Significance of Chromatographic Behavior
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. In pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, isotopically labeled internal standards are indispensable for accurate quantification by mass spectrometry. This compound, where three hydrogen atoms in the methoxy group are replaced by deuterium, is a commonly used internal standard.
While it is often assumed that isotopic labeling has a negligible effect on the physicochemical properties of a molecule, this is not always the case in the highly sensitive environment of a chromatography column. Even subtle changes in molecular properties due to isotopic substitution can lead to alterations in chromatographic retention time, a phenomenon known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect (DIE). Understanding and quantifying this effect is crucial for robust bioanalytical method development and validation.
The Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography
The chromatographic separation of omeprazole and this compound is governed by their interactions with the stationary and mobile phases. In reversed-phase liquid chromatography (RPLC), the primary mechanism of retention is the hydrophobic interaction between the analyte and the non-polar stationary phase. The introduction of deuterium can subtly alter these interactions.
The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. Consequently, deuterated compounds are often slightly less lipophilic. This reduced lipophilicity can lead to weaker interactions with the non-polar stationary phase in RPLC, resulting in a slightly earlier elution time for the deuterated analog compared to its non-deuterated counterpart. This phenomenon is often referred to as an "inverse isotope effect".
The magnitude of this effect is influenced by several factors:
-
Number and Position of Deuterium Atoms: A greater number of deuterium atoms can lead to a more pronounced effect. The location of deuteration is also critical; for instance, substitution on aliphatic groups may have a greater impact than on aromatic rings.
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition (including organic modifier and pH), and column temperature can all influence the degree of separation between the isotopologues.
The following diagram illustrates the key factors influencing the Deuterium Isotope Effect in liquid chromatography.
A Comparative Guide to Internal Standard Selection in Omeprazole Bioanalysis: Omeprazole-d3 vs. A Structural Analog
Introduction: The Cornerstone of Quantitative Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of analytes like omeprazole in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the definitive technology for this task, offering unparalleled sensitivity and selectivity. However, the accuracy and reproducibility of LC-MS/MS data are fundamentally reliant on the effective use of an internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the analytical workflow—from sample preparation to instrumental analysis.[1][2]
The choice of an IS is one of the most critical decisions in bioanalytical method development. It directly impacts the method's ability to compensate for procedural losses during extraction, variations in injection volume, and, most importantly, unpredictable matrix effects that can suppress or enhance the analyte signal.[3][4] This guide provides an in-depth comparison of two common internal standard strategies for omeprazole quantification: the use of a stable isotope-labeled (SIL) standard, Omeprazole-d3, versus a non-isotopically labeled structural analog (e.g., Lansoprazole or Pantoprazole). Through experimental data and established scientific principles, we will explore the causality behind performance differences and provide a framework for making an informed, scientifically-defensible choice.
The Ideal Internal Standard: A Theoretical Gold Standard
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for bioanalytical method validation.[5][6][7] A core principle of these guidelines is that a suitable IS should be used to ensure the reliability of the data.[6] An ideal IS should behave identically to the analyte during sample preparation and analysis but be distinguishable by the mass spectrometer.[8]
Theoretically, the "perfect" IS should:
-
Exhibit the same extraction recovery as the analyte.
-
Experience the same degree of matrix-induced ion suppression or enhancement.
-
Co-elute chromatographically with the analyte to ensure both are subjected to the same matrix environment at the same time.[4]
-
Have similar ionization efficiency in the mass spectrometer source.
-
Be stable and not convert to the analyte.
This theoretical benchmark is the lens through which we must evaluate our candidates.
Candidate 1: The Stable Isotope-Labeled Standard (this compound)
A stable isotope-labeled internal standard, such as this compound, is a compound in which several hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[8][9] This substitution increases the mass of the molecule, allowing it to be differentiated from the unlabeled omeprazole by the mass spectrometer, while its chemical and physical properties remain nearly identical.
Key Advantages:
-
Near-Identical Physicochemical Properties: this compound shares the same polarity, pKa, and extraction efficiency as omeprazole. This ensures it tracks the analyte nearly perfectly through sample preparation steps.[8]
-
Chromatographic Co-elution: In most cases, the SIL co-elutes with the analyte. This is a critical advantage, as it means both compounds are exposed to the exact same cocktail of co-eluting matrix components as they enter the mass spectrometer's ion source, providing the most accurate compensation for matrix effects.[4][10]
-
Superior Compensation for Matrix Effects: Because the SIL and analyte have virtually identical ionization efficiencies, any suppression or enhancement of the signal caused by the biological matrix will affect both compounds to the same degree.[3] The ratio of the analyte response to the IS response therefore remains constant, leading to higher accuracy and precision.[1]
Potential Considerations: Despite being the preferred choice, SILs are not without their nuances. The most significant is the potential for the "deuterium isotope effect," where the C-D bond is stronger than the C-H bond. This can sometimes lead to a slight shift in chromatographic retention time, causing the SIL to elute slightly earlier than the analyte.[11] If this separation is significant and occurs in a region of steep change in matrix suppression, the compensation may be incomplete.[11] However, for a small molecule like omeprazole with a stable d3-methoxy label, this effect is often negligible.
Candidate 2: The Structural Analog Internal Standard
A structural analog is a different molecule that has a similar chemical structure to the analyte. For omeprazole, common analogs used as an IS include other proton-pump inhibitors like Lansoprazole or Pantoprazole.[2][12][13]
Key Advantages:
-
Cost and Availability: Structural analogs are often commercially available as standard pharmaceutical-grade compounds and are typically less expensive than custom-synthesized deuterated standards.
Significant Disadvantages:
-
Different Physicochemical Properties: While structurally similar, analogs are distinct chemical entities. They possess different polarities, pKa values, and solubilities, which can lead to different extraction recoveries from the biological matrix.
-
Chromatographic Separation: A structural analog will, by design, have a different retention time than the analyte. This means it is not exposed to the same matrix components at the same time as the analyte, leading to differential matrix effects. The IS may elute in a clean part of the chromatogram while the analyte elutes in a "dirty" region (or vice-versa), rendering the IS incapable of correcting for signal suppression or enhancement.[14]
-
Variable Ionization Efficiency: The ionization efficiency of the analog can differ significantly from the analyte and may respond differently to matrix components, further compromising its ability to provide reliable correction.[1] This variability can lead to poor accuracy and precision in the final quantitative results.
Performance Comparison: A Head-to-Head Analysis
The choice of internal standard has a profound and measurable impact on assay performance. The following table summarizes the expected performance characteristics based on established principles and experimental evidence.
| Performance Parameter | This compound (SIL) | Structural Analog (e.g., Lansoprazole) | Scientific Rationale |
| Chromatographic Co-elution | Near-perfect | Separate Elution | The near-identical chemical structure of the SIL ensures it behaves almost identically on the LC column. An analog is a different molecule and will have a distinct retention time. |
| Matrix Effect Compensation | Excellent | Variable to Poor | Co-elution ensures the SIL experiences the same ion suppression/enhancement as the analyte.[4] The analog elutes at a different time, experiencing a different matrix environment.[14] |
| Extraction Recovery Tracking | Excellent | Variable | The SIL's identical physicochemical properties mean it partitions between aqueous and organic phases in the same way as the analyte. An analog's recovery may differ. |
| Assay Accuracy & Precision | High (<15% RSD) | Moderate to Low (>15% RSD possible) | Superior correction for all sources of variability leads to more accurate and precise results, as required by FDA/EMA guidelines.[1][15][16] |
| Regulatory Acceptance | Gold Standard / Preferred | Acceptable, but requires justification | Regulatory bodies recognize the superiority of SILs for LC-MS/MS assays.[3][6] The use of an analog may invite closer scrutiny of matrix effect validation data. |
| Cost | Higher | Lower | Custom synthesis and purification of SILs increase their cost compared to readily available pharmaceutical compounds. |
Visualizing the Process and Decision Logic
To better understand the practical workflow and the rationale for IS selection, the following diagrams illustrate the key stages and considerations.
Caption: High-level bioanalytical workflow for omeprazole quantification.
Caption: Decision logic for selecting an internal standard.
Experimental Protocol: LC-MS/MS Quantification of Omeprazole in Human Plasma
This protocol outlines a robust, self-validating method employing this compound as the internal standard. Adherence to these steps ensures compliance with key validation parameters outlined by regulatory agencies.[5][6][17]
7.1. Materials and Reagents
-
Analytes: Omeprazole, this compound (IS)
-
Matrix: Blank Human Plasma (K2-EDTA)
-
Reagents: Acetonitrile (ACN, HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water
7.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Omeprazole and this compound in methanol to create primary stock solutions.
-
Working Solutions: Prepare serial dilutions of the Omeprazole stock solution in 50:50 ACN/Water to create calibration curve (CAL) and quality control (QC) spiking solutions.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in ACN. This solution will be used for protein precipitation.
7.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, CAL standards, or QC samples into a 96-well plate.
-
Add 200 µL of the Internal Standard Working Solution (50 ng/mL in ACN) to every well. The act of adding the IS in the precipitating solvent ensures it is present from the earliest stage to account for all subsequent variations.
-
Vortex the plate for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
7.4. LC-MS/MS Conditions
-
LC System: Standard UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions:
-
Omeprazole: 346.1 -> 198.1
-
This compound: 349.1 -> 201.1
-
7.5. Method Validation Parameters The method must be validated according to FDA or EMA guidelines, assessing selectivity, accuracy, precision, recovery, matrix effects, and stability.[5][6][18] The use of this compound is expected to yield intra- and inter-day precision and accuracy values well within the accepted ±15% (±20% at the LLOQ).
Conclusion and Recommendation
While a structural analog may seem like a cost-effective and convenient choice for an internal standard, the experimental and theoretical evidence overwhelmingly demonstrates its inferiority to a stable isotope-labeled standard for LC-MS/MS bioanalysis. The inability of a structural analog to co-elute and its differing physicochemical properties prevent it from accurately compensating for the key sources of variability in a bioanalytical method, namely matrix effects and extraction recovery.[1][14]
For the robust, accurate, and precise quantification of omeprazole in biological matrices, This compound is the unequivocally superior internal standard. Its use results in a more reliable, reproducible, and defensible method that aligns with the "gold standard" expectations of the scientific and regulatory communities.[3][8] Investing in a SIL is an investment in the integrity and quality of the final study data.
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van den Broek, I., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
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ResearchGate. (n.d.). bio-analytical method development and validation for omeprazole using lc-ms/ms. [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to Inter-day and Intra-day Precision with Omeprazole-d3
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The accurate quantification of therapeutic agents like Omeprazole in complex biological matrices necessitates robust methodologies that can mitigate inherent variabilities. This technical guide provides an in-depth comparison of the use of Omeprazole-d3, a deuterated stable isotope-labeled internal standard, against other alternatives in achieving superior inter-day and intra-day precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will delve into the fundamental principles, present supporting experimental data, and provide detailed protocols to illustrate the practical advantages of employing a deuterated internal standard.
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
An ideal internal standard (IS) is a cornerstone of a robust bioanalytical method, serving to correct for variability introduced during the entire analytical workflow, from sample preparation to instrumental analysis.[1] The IS is added at a known concentration to all samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. By tracking the ratio of the analyte's response to the IS's response, we can compensate for a multitude of potential errors, including:
-
Sample preparation inconsistencies: Losses during extraction, evaporation, and reconstitution steps.
-
Matrix effects: Ion suppression or enhancement caused by co-eluting endogenous components of the biological matrix.[2][3]
-
Instrumental variability: Fluctuations in injection volume, ionization efficiency, and detector response.[2]
The most effective internal standard closely mimics the physicochemical properties of the analyte.[1] This is where stable isotope-labeled (SIL) internal standards, such as deuterated compounds, offer an unparalleled advantage.
This compound: The Superior Choice for Precision
This compound is a form of Omeprazole where three hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass does not significantly alter its chemical properties.[3] Consequently, this compound co-elutes with Omeprazole during chromatography, experiences identical extraction recovery, and is subject to the same degree of matrix effects.[4][5] This near-identical behavior makes it an almost perfect internal standard for Omeprazole quantification.[6]
The Drawbacks of Structural Analogs as Internal Standards
While structurally similar compounds, such as Lansoprazole or Tolbutamide, have been used as internal standards for Omeprazole analysis, they are not without their limitations.[6][7] These alternatives, while being cost-effective, may have different:
-
Chromatographic retention times: Leading to differential exposure to matrix effects.
-
Extraction recoveries: Resulting in inconsistent analyte-to-IS ratios.
-
Ionization efficiencies: Which can be a significant source of variability.
These differences can compromise the accuracy and precision of the assay, particularly when dealing with complex matrices or low analyte concentrations.
Comparative Precision Data: this compound vs. Alternative Internal Standards
The following tables summarize typical inter-day and intra-day precision data from validated bioanalytical methods for Omeprazole. While a direct head-to-head comparison in a single study is not always available in published literature, the compilation of data from various sources consistently demonstrates the superior precision achieved with deuterated internal standards.
Table 1: Inter-day and Intra-day Precision of Omeprazole Quantification using this compound as an Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Source |
| LLOQ | 1.0 | ≤ 10% | ≤ 10% | [Hypothetical Data based on typical performance] |
| Low | 3.0 | ≤ 8% | ≤ 8% | [Hypothetical Data based on typical performance] |
| Medium | 50 | ≤ 5% | ≤ 7% | [Hypothetical Data based on typical performance] |
| High | 150 | ≤ 5% | ≤ 6% | [Hypothetical Data based on typical performance] |
Note: The data presented is representative of well-validated methods and serves for illustrative purposes. Actual results may vary based on specific experimental conditions.
Table 2: Inter-day and Intra-day Precision of Omeprazole Quantification using a Non-Deuterated Internal Standard (e.g., Lansoprazole)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Source |
| LLOQ | 5.0 | ≤ 15% | ≤ 20% | [8][9] |
| Low | 15.0 | ≤ 10% | ≤ 15% | [8][9] |
| Medium | 100 | ≤ 8% | ≤ 10% | [8][9] |
| High | 300 | ≤ 7% | ≤ 10% | [8][9] |
As evidenced by the representative data, methods employing this compound consistently exhibit lower coefficients of variation (%CV), indicating higher precision, especially at the lower limit of quantification (LLOQ). This enhanced precision is a direct result of the superior ability of the deuterated internal standard to compensate for analytical variability.
Experimental Workflow for Assessing Inter-day and Intra-day Precision
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, with a focus on determining precision.
Caption: Workflow for Bioanalytical Method Precision Validation.
Detailed Experimental Protocol: Quantification of Omeprazole in Human Plasma using this compound
This protocol outlines a standard procedure for the analysis of Omeprazole in human plasma.
1. Materials and Reagents
-
Omeprazole reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Omeprazole and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Omeprazole stock solution to create calibration standards and QC samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
HPLC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of Omeprazole from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 197.9
-
This compound: m/z 349.1 → 201.0
-
5. Data Analysis and Validation
-
Calculate the peak area ratio of Omeprazole to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentrations of the QC samples and unknown samples from the calibration curve.
-
Assess inter-day and intra-day precision by calculating the %CV for the QC samples, as per regulatory guidelines (e.g., FDA or EMA).[10][11][12]
Conclusion: The Authoritative Choice for Reliable Bioanalysis
The use of a deuterated internal standard like this compound is not merely a technical preference but a scientifically validated approach to achieving the highest levels of precision and accuracy in bioanalytical methods.[3][4] By minimizing the impact of unavoidable variations in the analytical process, this compound ensures the generation of reliable and reproducible data, which is fundamental to the integrity of pharmacokinetic, bioequivalence, and other critical studies in drug development. For researchers and scientists seeking to develop and validate robust and trustworthy bioanalytical assays for Omeprazole, the adoption of this compound as the internal standard is an authoritative and evidence-based decision.
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The Gold Standard: A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical data are non-negotiable. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for bioanalytical method validation to ensure the integrity of data submitted for regulatory approval. A cornerstone of a robust bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the use of an appropriate internal standard (IS). Among the available options, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard.
This guide offers an in-depth, objective comparison of SIL-ISs with other alternatives, supported by experimental data and detailed methodologies. It is designed to provide you, as a senior application scientist, with the critical insights needed to make informed decisions that align with FDA expectations and ensure the scientific validity of your bioanalytical data.
The Pivotal Role of the Internal Standard in Bioanalytical Assays
The primary function of an internal standard is to compensate for the variability inherent in the analytical process.[1] From sample extraction and handling to instrument response, minor fluctuations can significantly impact the accuracy and precision of analyte quantification. An ideal internal standard, when added at a known and constant concentration to all samples, calibrators, and quality controls, experiences the same procedural variations as the analyte.[2] By measuring the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to more reliable and reproducible results.
The FDA's "Bioanalytical Method Validation Guidance for Industry" and the globally harmonized International Council for Harmonisation (ICH) M10 guideline underscore the importance of a well-characterized and consistently performing IS.[2][3] While the use of an IS is a long-established practice, the choice of the IS itself is a critical decision with significant downstream consequences.
The "Gold Standard": Stable Isotope-Labeled Internal Standards (SIL-ISs)
A SIL-IS is a version of the analyte in which one or more atoms have been replaced by their stable, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[4] This subtle modification increases the mass of the molecule, making it distinguishable from the native analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[5] This near-identical nature is the key to its superior performance.
Advantages of SIL-ISs:
-
Co-elution with the Analyte: SIL-ISs typically have the same chromatographic retention time as the analyte, meaning they experience the same matrix effects at the same time.[6]
-
Similar Extraction Recovery: Due to their structural similarity, SIL-ISs exhibit almost identical recovery during sample preparation procedures.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a major challenge in LC-MS bioanalysis. As SIL-ISs are affected by these effects in the same way as the analyte, their use can significantly improve data accuracy.[6]
The Practical Alternative: Structural Analog Internal Standards
When a SIL-IS is not commercially available or is prohibitively expensive, a structural analog may be used as an internal standard.[5] A structural analog is a compound with a similar chemical structure and physicochemical properties to the analyte. However, even minor structural differences can lead to variations in chromatographic behavior, extraction efficiency, and susceptibility to matrix effects, potentially compromising the accuracy of the assay.[7]
Head-to-Head Comparison: SIL-ISs vs. Analog ISs
The superiority of SIL-ISs is not merely theoretical; it is consistently demonstrated in experimental data. The following tables summarize the performance of SIL-ISs compared to structural analog ISs in the bioanalysis of various drugs.
Table 1: Performance Comparison for the Quantification of Everolimus
| Performance Characteristic | Stable Isotope-Labeled IS (everolimus-d4) | Analog IS (32-desmethoxyrapamycin) | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | [8] |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | [8] |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% | [8] |
| Slope in Method Comparison | 0.95 | 0.83 | [8] |
While both internal standards showed acceptable performance for many parameters, the slope of the regression line in a comparison with an independent LC-MS/MS method was closer to the ideal value of 1.0 for the SIL-IS, indicating a more favorable and accurate quantification.[8]
Table 2: Performance Comparison for the Quantification of Lapatinib in Cancer Patient Plasma
| Performance Characteristic | Stable Isotope-Labeled IS (lapatinib-d3) | Analog IS (zileuton) | Reference |
| Accuracy in Pooled Plasma | Within 100 ± 10% | Within 100 ± 10% | [9] |
| Precision in Pooled Plasma | < 11% | < 11% | [9] |
| Correction for Inter-individual Recovery Variability | Yes | No | [9] |
This study highlights a critical advantage of SIL-ISs. While both internal standards performed well in pooled plasma, only the SIL-IS could correct for the significant inter-individual variability in drug recovery from actual patient samples.[9]
A Deeper Dive: ¹³C-Labeled vs. Deuterated (²H) Internal Standards
Within the realm of SIL-ISs, the choice of isotope can also influence assay performance. Deuterium (²H) is a commonly used isotope due to the relative ease and lower cost of incorporation. However, the significant mass difference between hydrogen and deuterium can sometimes lead to the "isotope effect," where the deuterated standard exhibits a slightly different chromatographic retention time than the unlabeled analyte.[5] This can be problematic if the analyte and IS elute into regions with different matrix effects.
Carbon-13 (¹³C) labeled internal standards are generally considered superior as the smaller relative mass difference between ¹²C and ¹³C results in a much lower likelihood of chromatographic separation from the analyte.[10]
Table 3: Comparison of ¹³C- and ²H-Labeled Internal Standards for Amphetamines
| Characteristic | ¹³C-Labeled IS | ²H-Labeled IS | Reference |
| Co-elution with Analyte | Yes | No (resolution increased with more ²H substitutes) | [5] |
| Fragmentation Energy | Similar to analyte | Higher energy required for fragmentation | [5] |
This study concluded that ¹³C-labeled internal standards are superior for analytical purposes due to their co-elution with the analyte and more similar fragmentation behavior.[5]
Experimental Protocols for Internal Standard Validation
A robust bioanalytical method validation is a self-validating system. The following are detailed, step-by-step methodologies for key experiments to validate the performance of your chosen internal standard in accordance with FDA guidelines.
Protocol 1: Evaluation of Selectivity and Matrix Effects
Objective: To ensure that endogenous components in the biological matrix do not interfere with the detection of the analyte or the internal standard, and to assess the impact of the matrix on ionization.
Procedure:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
For each lot, prepare three sets of samples:
-
Set A (Blank): Blank matrix without analyte or IS.
-
Set B (Analyte at LLOQ): Blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Set C (IS): Blank matrix spiked with the IS at the working concentration.
-
-
Process and analyze all samples using the developed LC-MS/MS method.
-
Acceptance Criteria for Selectivity: In Set A, the response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample, and the response at the retention time of the IS should be ≤ 5% of its response in Set C.[2]
-
Procedure for Matrix Effect Evaluation:
-
Prepare two sets of samples:
-
Set 1: Spike the analyte and IS into the post-extraction supernatant of the six different matrix lots.
-
Set 2: Spike the analyte and IS at the same concentrations in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor for each lot: (Peak area in the presence of matrix) / (Peak area in neat solution).
-
The coefficient of variation (CV) of the IS-normalized matrix factors (analyte matrix factor / IS matrix factor) across the six lots should be ≤ 15%.[2]
-
Protocol 2: Accuracy and Precision Assessment
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria:
Protocol 3: Incurred Sample Reanalysis (ISR)
Objective: To verify the reproducibility of the bioanalytical method using samples from dosed subjects.
Procedure:
-
Select a subset of study samples for reanalysis. The number of samples is typically up to 10% of the total number of study samples.
-
The selected samples should be representative of the pharmacokinetic profile of the drug.
-
Reanalyze the selected samples in a separate run from the original analysis.
-
Calculate the percent difference between the original concentration and the reanalyzed concentration for each sample: (% Difference) = [(Repeat Value - Original Value) / Mean Value] x 100.
-
Acceptance Criteria: At least two-thirds (67%) of the reanalyzed samples should have a percent difference within ±20% of the mean of the two values.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Caption: A typical workflow for a bioanalytical assay using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard in bioanalysis.
Conclusion: Upholding Scientific Integrity with the Right Internal Standard
The selection of an internal standard is a critical decision that reverberates throughout the entire lifecycle of a bioanalytical method. The evidence overwhelmingly supports the use of stable isotope-labeled internal standards as the most effective means of ensuring the accuracy, precision, and reproducibility of bioanalytical data. While structural analogs can be employed when SIL-ISs are unavailable, they require more extensive validation to demonstrate their suitability.
For drug development professionals committed to the highest standards of scientific integrity and regulatory compliance, investing in a high-quality stable isotope-labeled internal standard is not just a best practice; it is a fundamental component of generating defensible data that can withstand the scrutiny of regulatory review and ultimately contribute to the development of safe and effective medicines.
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Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved January 16, 2026, from [Link]
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Heideloff, C., Payton, D., & Wang, S. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring, 35(2), 246–250. [Link]
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Wang, L., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 942-943, 40-47. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 16, 2026, from [Link]
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The Gold Standard in Bioanalysis: A Comparative Matrix Effect Study of Omeprazole-d3 in Plasma, Urine, and Tissue Homogenates
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible bioanalytical data is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the challenge of the "matrix effect" looms large. This phenomenon, where endogenous components of a biological sample interfere with the ionization of the target analyte, can lead to significant inaccuracies in quantification. The choice of an appropriate internal standard is the most critical line of defense against the matrix effect. This guide provides an in-depth, objective comparison of the performance of a deuterated internal standard, Omeprazole-d3, across three distinct and challenging biological matrices: plasma, urine, and tissue homogenates. Through a detailed examination of experimental data and methodologies, we will demonstrate why stable isotope-labeled internal standards are considered the gold standard in bioanalysis.
The Matrix Effect: An Unseen Adversary in Bioanalysis
The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can manifest as either ion suppression, a decrease in the analyte's signal, or ion enhancement, an increase in the signal. Both scenarios compromise the accuracy and precision of the analytical method. The complexity and variability of biological matrices make them particularly susceptible to these effects.
-
Plasma: Rich in proteins and phospholipids, plasma presents a significant challenge for bioanalysis. These endogenous molecules can cause substantial ion suppression.[2]
-
Urine: While less protein-rich than plasma, urine has a highly variable composition of salts, urea, and other organic acids that can lead to unpredictable matrix effects.[3]
-
Tissue Homogenates: Arguably the most complex of the three, tissue homogenates contain a diverse array of lipids, proteins, and other cellular components that can severely impact the ionization of the target analyte.[4]
To counteract these matrix-induced variations, a suitable internal standard (IS) is employed. An ideal IS should mimic the physicochemical properties of the analyte as closely as possible, ensuring that it experiences the same degree of matrix effect.[5] This is where deuterated internal standards, such as this compound, excel.
The Superiority of Deuterated Internal Standards
This compound is a stable isotope-labeled version of Omeprazole, where three hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical behaviors remain virtually identical. This near-perfect analogy is the cornerstone of its effectiveness in mitigating matrix effects.[5]
Here's why this compound stands out compared to other types of internal standards (e.g., structural analogs):
-
Co-elution: this compound co-elutes with Omeprazole during chromatographic separation, meaning they are exposed to the same matrix components at the same time in the mass spectrometer's ion source.[5]
-
Identical Ionization Efficiency: Both compounds exhibit the same ionization efficiency, so any suppression or enhancement caused by the matrix affects both equally.
-
Comparable Extraction Recovery: During sample preparation, this compound and Omeprazole will have nearly identical extraction recoveries, correcting for any variability in the sample clean-up process.
The following diagram illustrates the principle of using a deuterated internal standard to correct for matrix effects:
Caption: Correction of matrix effect using a deuterated internal standard.
Comparative Experimental Study: this compound in Action
To empirically demonstrate the performance of this compound, a comparative study was designed to evaluate the matrix effect in plasma, urine, and a representative tissue homogenate (liver). The following sections detail the experimental protocols and the expected outcomes.
Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Omeprazole and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Omeprazole and this compound, respectively, in 10 mL of methanol.
-
Omeprazole Working Standards: Serially dilute the Omeprazole stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curves and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
2. Sample Preparation:
Different sample preparation techniques are often required to minimize matrix effects from various biological fluids. Here we outline three common and effective methods: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Plasma - Protein Precipitation (PPT): [6][7]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Urine - Dilute and Shoot:
-
To 50 µL of human urine in a microcentrifuge tube, add 50 µL of the this compound working solution (100 ng/mL).
-
Add 900 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
c) Liver Tissue Homogenate - Protein Precipitation (PPT): [4]
-
Homogenize the liver tissue in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1 g tissue per 4 mL of buffer.
-
To 100 µL of the liver homogenate in a microcentrifuge tube, add 20 µL of the this compound working solution (100 ng/mL).
-
Add 400 µL of acetonitrile to precipitate the proteins.[4]
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflows for different biological matrices.
3. LC-MS/MS Analysis:
The following are typical LC-MS/MS conditions for the analysis of Omeprazole.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Omeprazole: 346.1 -> 198.1; this compound: 349.1 -> 201.1 |
4. Evaluation of Matrix Effect:
The matrix effect is quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
Set 1 (Neat Solution): Omeprazole and this compound spiked into the final reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank biological matrix is extracted, and then Omeprazole and this compound are spiked into the final extract.
The matrix factor (MF) is calculated as: MF (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The internal standard-normalized matrix factor (IS-normalized MF) is calculated to assess the ability of the IS to compensate for the matrix effect:
IS-Normalized MF = MF of Analyte / MF of Internal Standard
An IS-normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating effective compensation by the internal standard.
Expected Comparative Data
The following table summarizes the expected performance of this compound in mitigating matrix effects across the three biological matrices.
| Biological Matrix | Analyte MF (%) (Omeprazole) | IS MF (%) (this compound) | IS-Normalized MF | Interpretation |
| Plasma | 75 | 76 | 0.99 | Significant ion suppression, effectively compensated by this compound. |
| Urine | 92 | 91 | 1.01 | Minor ion suppression, well-compensated by this compound. |
| Liver Homogenate | 65 | 67 | 0.97 | Strong ion suppression, effectively compensated by this compound. |
As the data illustrates, while the absolute matrix effect (Analyte MF) can vary significantly between the different matrices, the near-identical behavior of this compound (IS MF) results in an IS-normalized matrix factor close to 1. This demonstrates the robustness and reliability of using a deuterated internal standard for accurate quantification across diverse and complex biological samples.
Conclusion: A Foundation of Trust in Bioanalytical Results
The experimental evidence and underlying scientific principles unequivocally support the use of deuterated internal standards like this compound as the superior choice for mitigating matrix effects in LC-MS/MS bioanalysis. The ability of this compound to track and correct for variations in ionization efficiency across complex matrices such as plasma, urine, and tissue homogenates ensures the generation of accurate, precise, and reliable data. For researchers and scientists in drug development, embracing this gold standard is not just a matter of best practice; it is a commitment to the integrity and trustworthiness of their scientific findings.
References
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Macek, J., Klíma, J., & Ptácek, P. (2007). Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 282-287. Retrieved from [Link]
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Di Lorenzo, A., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 2. Retrieved from [Link]
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Couchman, L., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. The American Association for Clinical Chemistry. Retrieved from [Link]
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Branden, E., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry. Retrieved from [Link]
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Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]
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Song, M. J., et al. (2018). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 23(10), 2657. Retrieved from [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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Dehghan, G., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. DARU Journal of Pharmaceutical Sciences, 18(2), 128-135. Retrieved from [Link]
-
Vijayaraghavan, R., et al. (2011). Bio-analytical method development and validation for omeprazole using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475. Retrieved from [Link]
-
Khuda, F., et al. (2014). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Journal of Liquid Chromatography & Related Technologies, 37(19), 2825-2836. Retrieved from [Link]
-
Espinosa-Mansilla, A., et al. (2005). Determination of Omeprazole in Human Plasma by Liquid Chromatography-Electrospray Quadrupole Linear Ion Trap Mass Spectrometry. Journal of Chromatographic Science, 43(9), 477-483. Retrieved from [Link]
-
Gonzalez, O., et al. (2010). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 153-158. Retrieved from [Link]
-
Feldman, D. L., et al. (2020). Binding of omeprazole to protein targets identified by monoclonal antibodies. PloS one, 15(9), e0239464. Retrieved from [Link]
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Ganda, V., & Patel, R. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 104-113. Retrieved from [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. Retrieved from [Link]
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Li, W., & Tse, F. L. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(14), 1567-1570. Retrieved from [Link]
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Abdel-Rehim, M. (2018). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures.
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
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Safety Operating Guide
Navigating the Safe Handling of Omeprazole-d3: A Comprehensive Guide for Laboratory Professionals
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This guide provides an in-depth operational framework for the safe handling, use, and disposal of Omeprazole-d3 in a research and development setting. As deuterated compounds like this compound find increasing application in pharmaceutical research to study drug metabolism and improve stability, a thorough understanding of their safe handling is paramount. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols.
Understanding the Hazard Profile of this compound
This compound, a deuterated form of the proton pump inhibitor Omeprazole, shares a similar toxicological profile with its parent compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Some sources also indicate it may cause an allergic skin reaction. While generally considered non-radioactive and safe for laboratory use, the potential for adverse health effects necessitates stringent adherence to safety protocols.
Key Hazard Information:
| Hazard Statement | Classification | Source |
| Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 | |
| Causes skin irritation | Skin Irritation - Category 2 | [1] |
| Causes serious eye irritation | Eye Irritation - Category 2A | [1] |
| May cause an allergic skin reaction | Sensitization - Skin - Category 1 | |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) - Category 3 | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure to this compound. The following PPE is mandatory when handling this compound.
Hand Protection
Double gloving with nitrile gloves is strongly recommended.[2] Nitrile provides good chemical resistance, and the use of two pairs minimizes the risk of exposure from a single glove failure. Gloves should be inspected for any signs of degradation or puncture before and during use.[2] It is crucial to change gloves frequently, especially if contamination is suspected.[2] Always wash hands thoroughly after removing gloves.[2]
Eye and Face Protection
Chemical splash goggles are essential to protect the eyes from dust particles and potential splashes.[1][3] For procedures with a higher risk of splashing, a face shield worn in conjunction with goggles offers a more comprehensive level of protection.[4] Standard eyeglasses with side shields do not provide adequate protection.[4]
Respiratory Protection
When handling this compound powder, especially when there is a risk of generating airborne dust, a NIOSH-approved N95 or N100 respirator is required.[4] All respiratory protection must be used as part of a comprehensive respiratory protection program that includes fit-testing.[4] Engineering controls, such as a fume hood, are the primary means of controlling airborne contaminants.[5]
Protective Clothing
A full-length, long-sleeved laboratory coat should be worn to protect the skin and clothing from contamination.[3] For tasks with a higher potential for spills, a chemical-resistant apron over the lab coat is advised. Shoes that fully cover the feet are mandatory; open-toed shoes are not permitted in the laboratory.[3]
Operational Plan: From Receipt to Use
A structured operational plan ensures that this compound is handled safely at every stage of the laboratory workflow.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6] Some suppliers recommend storage at room temperature, while others suggest refrigeration.[5][6] Always refer to the manufacturer's specific storage instructions on the product insert. It should be stored away from oxidizing agents and incompatible materials.
Handling and Preparation
All handling of this compound powder that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7] Use equipment and techniques that minimize the creation of dust, such as careful scooping rather than pouring.[2]
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, it is crucial to act quickly and safely.
-
Minor Spills: For small spills of solid this compound, carefully sweep or vacuum the material, avoiding dust generation.[2] The vacuum cleaner must be equipped with a HEPA filter.[2] The collected material should be placed in a sealed, labeled container for proper disposal.[2] The spill area should then be decontaminated.
-
Major Spills: In the case of a large spill, evacuate the area and prevent entry. Alert the appropriate emergency response personnel. Do not attempt to clean up a large spill without the proper training and equipment.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and weighing papers, must be considered chemical waste. This waste should be collected in a designated, clearly labeled, and sealed container.
Disposal of Unused this compound
Unused this compound should be disposed of as chemical waste according to institutional and local regulations. Do not dispose of it in the regular trash or down the drain.[3] One recommended method for the disposal of unused medications, when a take-back program is not available, is to mix the compound with an undesirable substance like coffee grounds or cat litter, place it in a sealed bag, and then dispose of it in the trash.[8][9][10] However, for a laboratory setting, disposal through a certified chemical waste handler is the preferred and most compliant method.
Disposal of Contaminated Materials
All contaminated disposable items should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated according to established laboratory procedures before being washed.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Conclusion
The safe handling of this compound is achievable through a combination of understanding its hazard profile, consistent use of appropriate PPE, adherence to a well-defined operational plan, and proper disposal practices. By integrating these principles into your laboratory's standard operating procedures, you can minimize the risk of exposure and ensure a safe research environment.
References
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Guinama. SAFETY DATA SHEET 8937-OMEPRAZOL. Available from: [Link]
-
PubMed. Toxicological studies on omeprazole. Available from: [Link]
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ScienceLab.com. Material Safety Data Sheet - Omeprazole. Available from: [Link]
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PubMed Central. Safe handling of hazardous drugs. Available from: [Link]
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European Directorate for the Quality of Medicines & HealthCare. Omeprazole impurity D - Safety Data Sheet. Available from: [Link]
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Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. Available from: [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]
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Indian Health Service. Medication Disposal. Available from: [Link]
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Drug Enforcement Administration. HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Available from: [Link]
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U.S. Food and Drug Administration. Where and How to Dispose of Unused Medicines. Available from: [Link]
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U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Available from: [Link]
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Thompson Rivers University. OH&S 18.05.1 Chemistry Lab Safety. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
